molecular formula C13H14O2 B7791953 (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

Katalognummer: B7791953
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: YXTBYLXKPMDEAR-WQLSENKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTBYLXKPMDEAR-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Toxicity Profiling of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid: A Comprehensive Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemical entities (NCEs) requires a rigorous, mechanistic approach to de-risk potential liabilities early in the discovery pipeline. The compound (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid presents a highly specific toxicological challenge due to the convergence of three distinct structural alerts: an α,β-unsaturated carboxylic acid, a cyclopropyl ring, and a p-tolyl moiety.

This whitepaper outlines a custom-designed, self-validating in vitro toxicity profiling strategy. Rather than relying on generic screening panels, this guide deconstructs the causality behind each structural alert and provides targeted, field-proven methodologies to evaluate reactive metabolite formation, cytotoxicity, and mutagenic potential.

Structural Alert Analysis & Mechanistic Toxicology

To design an effective toxicity screen, we must first understand the chemical causality driving potential adverse events. This NCE contains three primary liabilities that dictate our experimental choices:

A. The Michael Acceptor (α,β-Unsaturated Carboxylic Acid)

The α,β-unsaturated carbonyl is a classic Michael acceptor. Because of the electron-withdrawing nature of the carboxyl group, the β-carbon becomes highly electrophilic. This drives spontaneous 1,4-conjugate additions with biological nucleophiles, predominantly the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in proteins 1.

The Causality of Toxicity: Covalent adduction rapidly depletes intracellular GSH, removing the cell's primary antioxidant buffer. This redox imbalance triggers severe oxidative stress and activates the Keap1-Nrf2 pathway 2. Indiscriminate protein adduction can ultimately lead to idiosyncratic drug toxicity (IDT).

B. The Cyclopropyl Ring

While aliphatic rings are frequently utilized to restrict conformation, the cyclopropyl group is highly susceptible to cytochrome P450 (CYP450)-mediated oxidation.

The Causality of Toxicity: Single-electron transfer (SET) or hydrogen atom abstraction by CYP enzymes leads to rapid ring-opening. This generates highly reactive carbon-centered radicals or iminium ions that indiscriminately alkylate cellular macromolecules, leading to time-dependent CYP inhibition and hepatotoxicity 3.

C. The p-Tolyl Group

The para-methylphenyl (p-tolyl) moiety is a well-documented "soft spot" for CYP-mediated benzylic oxidation.

The Causality of Toxicity: While the primary metabolite is often a benign benzyl alcohol, sequential oxidation can generate highly reactive quinone methides 4. These quinone methides are potent electrophiles that cross-link DNA and proteins, forming the mechanistic basis for immune-mediated idiosyncratic drug reactions 5.

ToxicityPathway Compound (2E)-3-cyclopropyl-3-(4-methylphenyl) prop-2-enoic acid Michael Michael Acceptor (α,β-unsaturated acid) Compound->Michael Structural Alert CYP CYP450 Bioactivation (p-Tolyl / Cyclopropyl) Compound->CYP Hepatic Clearance GSH GSH Depletion & Covalent Binding Michael->GSH 1,4-Addition RM Reactive Metabolites (Quinone Methides) CYP->RM Oxidation Tox Cellular Toxicity & Oxidative Stress GSH->Tox Keap1/Nrf2 Pathway RM->GSH Adduct Formation

Mechanistic toxicity pathway of the NCE highlighting GSH depletion and oxidative stress.

Core In Vitro Profiling Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . An assay is only considered valid if its internal controls behave exactly as mechanistically predicted.

Protocol A: Reactive Metabolite Trapping (GSH / KCN)

Rationale: Because this compound can form both "soft" electrophiles (quinone methides, Michael acceptors) and "hard" electrophiles (iminium ions from the cyclopropyl ring), we must use a dual-trapping strategy. GSH traps soft electrophiles, while Potassium Cyanide (KCN) traps hard electrophiles 6. Methodology:

  • Incubation: Combine 10 µM of the NCE with Human Liver Microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agents: Aliquot into two streams. To Stream A, add 5 mM GSH. To Stream B, add 1 mM KCN.

  • Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction using ice-cold acetonitrile (1:3 v/v) containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Analysis: Analyze the supernatant. For GSH adducts, utilize a neutral loss scan of 129 amu (loss of pyroglutamic acid) 7.

  • Self-Validation System:

    • Positive Control (Soft): Acetaminophen (Bioactivates to NAPQI, heavily trapped by GSH).

    • Positive Control (Hard): Clozapine (Bioactivates to a reactive nitrenium ion, trapped by KCN).

    • Negative Control: Incubations lacking NADPH to rule out non-enzymatic degradation (though spontaneous Michael addition of the parent compound to GSH will occur and must be quantified here).

Workflow Incubation Step 1: Incubation HLM + NADPH + NCE Trapping Step 2: Trapping + GSH (Soft) / + KCN (Hard) Incubation->Trapping Quench Step 3: Quench Cold Acetonitrile & Centrifuge Trapping->Quench LCMS Step 4: LC-MS/MS Neutral Loss Scan (129 amu) Quench->LCMS Data Step 5: Interpretation Adduct Characterization LCMS->Data

Self-validating in vitro workflow for reactive metabolite trapping and LC-MS/MS analysis.

Protocol B: Differential Hepatotoxicity (PHH vs. HepG2)

Rationale: HepG2 cells are immortalized but lack physiological levels of CYP enzymes. Primary Human Hepatocytes (PHH) retain full metabolic competence. By comparing the IC50 between these two models, we isolate the direct toxicity of the Michael acceptor (seen in both) from the CYP-driven bioactivation of the cyclopropyl/p-tolyl groups (seen only in PHH). Methodology:

  • Seed cryopreserved PHH and HepG2 cells in collagen-coated 384-well plates.

  • Dose the cells with a 10-point concentration curve of the NCE (0.1 µM to 100 µM) for 48 hours.

  • Measure intracellular ATP using CellTiter-Glo® as a proxy for cell viability.

  • Self-Validation System:

    • Direct Cytotoxin: Chlorpromazine (Should show equal IC50 in HepG2 and PHH).

    • Metabolism-Dependent Toxin: Troglitazone (Should show a massive left-shift, being highly toxic in PHH but relatively benign in HepG2).

Protocol C: Mutagenicity Assessment (Mini-Ames Test)

Rationale: α,β-unsaturated carbonyls are established structural alerts for mutagenicity because they can intercalate or alkylate bacterial DNA bases 8. Methodology:

  • Expose Salmonella typhimurium strains (TA98 for frameshifts, TA100 for base-pair substitutions) to the NCE (up to 500 µ g/plate ).

  • Conduct the assay in both the presence and absence of Aroclor 1254-induced rat liver S9 fraction to account for bioactivation.

  • Self-Validation System:

    • Direct Mutagen: Sodium Azide (Validates the -S9 condition).

    • Indirect Mutagen: 2-Aminoanthracene (Validates the metabolic competence of the +S9 condition).

Quantitative Data Presentation & Thresholds

To facilitate rapid go/no-go decision-making in the development pipeline, the quantitative readouts from the protocols above must be compared against established toxicological thresholds.

AssayTarget MetricAcceptable ThresholdCausality / Implication
Reactive Metabolite Trapping GSH/KCN Adduct Formation< 50 pmol equivalent/mg proteinHigh adduction predicts idiosyncratic hepatotoxicity and immune-mediated DILI.
Cytotoxicity (HepG2) IC50 (48h)> 50 µMEstablishes baseline cytotoxicity independent of extensive CYP450 bioactivation.
Hepatotoxicity (PHH) IC50 (48h)> 50 µMA significant left-shift (PHH IC50 << HepG2 IC50) indicates CYP-driven toxic metabolites.
Mutagenicity (Ames) Revertant Colonies< 2-fold over vehicle controlEnsures the Michael acceptor does not directly alkylate bacterial DNA.
Cardiotoxicity (hERG) IC50 (Patch Clamp)> 30 µMPrevents QT prolongation; critical due to the lipophilic nature of the p-tolyl group.

References

  • Reactivity of dimethyl fumarate and methylhydrogen fumarate towards glutathione and N-acetyl-L-cysteine - Preparation of S-substituted thiosuccinic acid esters. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHngKNpEGYWn-PX3Dxjjd_zNPaFMXcjQHkuCYURVNf4BwzTk71dvfsomGIDgq4hZMhDIBhj7yWCGf1zKl8dIiaN5MQk8CMVgbA1ekEBXUDirFi8SZQ3eO3a5rBD3QF1t_dzMmoWk_6K1mt77pQieNroYr_7XwDIkgK9OxhVQcAWOrnLlfIeEmYfyP_JksYD-DdrgLeVO-8z9z0gxmlthQehKxo-3dpYr-KLTDsCbrmzQXmZBa8eemlg9feCY1RdaxaGYOx-K9-c4mogsd0dFPA8DKHOPcYPqStNC5NnnI_FKLIXJt2Q8tnwnmQXtWNYRJD4gQqYedgWGcZ1n_YnxpUZjGzFTQIB0YEXokU1]
  • Synthesis, In Vitro and In Silico Studies of HO-1 Inducers and Lung Antifibrotic Agents. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu1e04EGx-DqhFOlYrNaYkZTVThbDkSaWeNid8Iw4wjWNWHquvdA3vLUVnQEzZdaNELmlaohHHo64zCTROLUVnMI_9pEVQqcLlY2zb3OnX2Hh9m7wty_oRIQ-3PKkrB48KxpPfXYUWENyE-wZYq-ZrQVr4RKKaSez6r3BHuwBp1aRz6iv2XcZBqhxXPhw4a8iDbBJDgDAzKiME6wp6tBm2oi8-qn8Sz-dcA_5T316m2wybYFVb2_OZIoEnvbWH0p0GhZBNcQ==]
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQH1HDYPHFti4RDKv4qFwL3R9cK_GsVchtbIoJhxicTr5QrJjA_acoVMdwq320mRpLiRG5gnzMpgvgkIGfr-bGByL8aOeP8qlkKeGyGccGBXSecesPNHrbFmKQ-Uh48CLMHVQASuiSfFtcik=]
  • Synthesis of Naphthopyrans via Formal (3+3)-Annulation of Propargylic (Aza)-para-Quinone Methides with Naphthols. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4cfV7BX-J8HXgrBw8ygcCWgpkLKExJuKpkrRLk7myYFt7jyxeMEmTscKUDoDhQBX_vZ2MwbmhmM66nKxl_sGUsLm6qQL6BHd4RO6Y0cqZ3DJ_8KgJBy-E5cRsB3JobAIiyURuN3paezQr4w==]
  • INVOLVEMENT OF REACTIVE METABOLITES IN IDIOSYNCRATIC DRUG REACTIONS. Scholaris.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFprN4KNp2VbuNFHRxBmsGFdJ-jJG0kpVlLag1q2pgiX4fXxG7omveOGTojPOqpPYyCBeDDVIm5gwHqdbubYU_MdLq3ufwTjvokUs6qMv950fkyeR74WXZZlV2FcIEyMUZlVR5QDXZYI2lcgAV4x7GuRCgQ8Xfgo7MBGHyzqI4iKuvBpG-LnIcFDhejG8TdocK7]
  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtaTn237yrwhhPS0F9n_wFFEx3LKBV4U0omJLW8XQrZpfGU4Ve0GsjKVVNTE74GLwmRfj98PjYA6cndUoQlUAbiCSSaDcOsoxO8R7N4tKaFsUEuoL_bBcIgW_R2c6O0QaIrSbr-Fkul6xiYJXd-4ZZ5qI=]
  • enzyme inhibition in drug discovery and development. National Academic Digital Library of Ethiopia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAIx-lli7-9OW4oCrAeMKl_9e4sMO68xTOhtD8421Ts_La5LhCQ21oVrfcFB8oITmz3G47kTo-7jEU2ujZb1NmSwhpv0Wy16EP79QwUa8cf2LQOM_12_saUuzR-vn2iN8odcN3CwGPiG3FAExvAsGfxxumpxBRIWXWwg==]
  • alpha beta-unsaturated carbonyl: Topics by Science.gov. Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWpgWrjDIFUqFpJMYnLS1qjWyE02ousTKcU1MT-fJwC2mQN3_OODSM2IsWjHRYDbRgHajMIKpKZMb5hd7HmSdw0L0dzDwwIGyKXGfs2gut-XooMjo3AMxOWDtIjzUYC28cNhXiXnU59Ep7MvaSx8RCdxRuh-JMRTRdl6Bc8hom]

Sources

Spectroscopic Characterization of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation and spectroscopic characterization of complex organic molecules require a fundamental understanding of how individual functional groups interact within a unified electronic system. This whitepaper provides an in-depth technical guide for the spectroscopic characterization—specifically Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy—of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

By dissecting the molecular architecture, we establish a self-validating analytical framework. The protocols and theoretical causality detailed herein are designed for researchers and drug development professionals who require rigorous, field-proven methodologies for structural validation.

Molecular Architecture & Electronic Causality

To interpret the spectroscopic data accurately, one must first analyze the electronic and steric environment of the molecule. (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is an α,β -unsaturated carboxylic acid (a derivative of cinnamic acid) with two distinct substituents at the β -position (C3): a 4-methylphenyl (p-tolyl) group and a cyclopropyl group.

The (2E) Stereochemical Imperative

In the (2E) configuration, the highest-priority groups at each end of the alkene—the p-tolyl group at C3 and the carboxylic acid at C2—are positioned trans to one another. This geometry minimizes steric hindrance, allowing the p-tolyl ring, the alkene bridge, and the carbonyl group to adopt a highly planar conformation. This planarity is the physical prerequisite for extended π−π conjugation, which profoundly impacts both vibrational force constants (IR) and electronic transition energies (UV-Vis) [1].

The Role of Cyclopropyl Walsh Orbitals

Unlike standard alkyl groups, the cyclopropyl ring possesses significant angle strain (C-C-C angles of ~60° instead of 109.5°). To accommodate this geometry, the carbon atoms utilize sp2 -like hybridization for the C-C bonds, resulting in electron-rich, outward-bending "Walsh orbitals" [2]. When situated adjacent to a π -system, the cyclopropyl group adopts a bisected conformation, allowing its Walsh σ -orbitals to hyperconjugate with the empty π∗ orbital of the alkene [3]. This σ−π donation effectively extends the chromophore, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Orbital W Cyclopropyl Walsh Orbitals (σ) A Alkene Bridge (C=C π/π*) W->A σ-π hyperconjugation (Bathochromic shift) S Extended Conjugated Chromophore W->S T p-Tolyl Group (π system) T->A π-π conjugation T->S C Carboxylic Acid (C=O π/π*, n) A->C π-π conjugation (Lowers C=O stretch) A->S C->S

Electronic interaction pathway showing extended conjugation via Walsh orbitals.

Vibrational Spectroscopy (FTIR-ATR)

Infrared spectroscopy probes the vibrational modes of the molecule. The extended conjugation and the unique hybridization of the cyclopropyl ring create a highly specific IR fingerprint.

Theoretical Expectations & Causality
  • Carboxylic Acid (O-H and C=O): The O-H stretch will appear as a massive, broad band due to strong intermolecular hydrogen bonding (typically forming cyclic dimers in the solid state). The C=O stretching frequency is lowered from a typical aliphatic acid (~1710 cm⁻¹) to ~1680 cm⁻¹ because the π -electrons of the adjacent C=C double bond delocalize into the carbonyl group, increasing its single-bond character and decreasing the force constant [4].

  • Cyclopropyl Signatures: Because the C-C bonds of the cyclopropyl ring have high p-character, the C-H bonds compensate by taking on higher s-character (approaching sp2 ). This strengthens the C-H bond, pushing the cyclopropyl C-H stretch above 3000 cm⁻¹ (typically ~3010–3080 cm⁻¹), distinguishing it from standard aliphatic C-H stretches. Additionally, symmetric ring deformation modes appear around 1020 cm⁻¹ and 865 cm⁻¹ [2].

Standardized FTIR-ATR Protocol

To ensure a self-validating, highly reproducible measurement, Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent moisture-induced artifacts in the O-H region.

  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Background Acquisition: Collect a background spectrum of ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to digitally subtract atmospheric CO2​ and H2​O .

  • Sample Loading: Deposit 2–5 mg of the neat solid (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid onto the center of the crystal.

  • Compression: Lower the ATR anvil to apply uniform pressure. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5–2 µm into the sample.

  • Acquisition & Processing: Acquire the sample spectrum using the same parameters as the background. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially inflates low-frequency peak intensities).

Quantitative IR Data Summary
Functional Group / ModeExpected Frequency (cm⁻¹)Intensity / ShapeCausality / Assignment
O-H Stretch 3300 – 2500Strong, Very BroadCarboxylic acid cyclic dimer H-bonding.
C-H Stretch (Cyclopropyl) 3080 – 3010Weak to MediumIncreased s-character of strained ring C-H bonds.
C-H Stretch (Aliphatic) 2960 – 2850Mediump-Tolyl methyl group.
C=O Stretch 1685 – 1675Strong, Sharp α,β -unsaturated acid; lowered by conjugation [5].
C=C Stretch (Alkene) 1625 – 1610MediumConjugated with carbonyl and aromatic ring.
C=C Stretch (Aromatic) 1600, 1510Mediump-Tolyl ring skeletal vibrations.
Ring Deformation ~1020, ~865MediumIntact cyclopropane moiety symmetric vibration [2].

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy validates the extent of the conjugated π -system. The exact wavelength of maximum absorption ( λmax​ ) serves as a direct readout of the HOMO-LUMO gap.

Chromophore Analysis

The parent chromophore is cinnamic acid, which exhibits a strong π→π∗ transition at approximately 273 nm [4].

  • Auxochromic Shift 1 (p-Methyl group): The weakly electron-donating methyl group on the aromatic ring provides a slight bathochromic (red) shift of ~5 nm via hyperconjugation.

  • Auxochromic Shift 2 (Cyclopropyl group): As established, the Walsh orbitals of the cyclopropyl group act as strong σ -donors into the conjugated system. In conjugated systems, this typically results in a significant bathochromic shift of 10–20 nm compared to an analogous unstrained alkyl substituent [1].

  • Resultant Expectation: The primary π→π∗ transition is expected to peak between 285 nm and 295 nm . A weaker, forbidden n→π∗ transition from the carbonyl oxygen lone pairs may be visible as a shoulder around 310–320 nm.

Standardized UV-Vis Protocol
  • Solvent Selection: Use spectroscopic-grade ethanol. Causality: Ethanol readily dissolves the organic acid and is transparent down to ~210 nm, ensuring no solvent interference with the target chromophore.

  • Stock Solution: Prepare a 1.0 mM stock solution by dissolving an accurately weighed mass of the compound in ethanol.

  • Serial Dilution: Dilute the stock to a working concentration of ~20 µM. Causality: UV-Vis follows the Beer-Lambert Law ( A=ϵcl ). To ensure detector linearity and avoid self-association artifacts, the maximum absorbance must be kept between 0.1 and 1.0 Absorbance Units (AU).

  • Baseline Correction: Fill two matched 10 mm path-length quartz cuvettes with pure ethanol. Place one in the reference beam and one in the sample beam. Zero the instrument from 200 nm to 500 nm.

  • Measurement: Replace the ethanol in the sample cuvette with the 20 µM working solution. Scan from 500 nm down to 200 nm at a scan rate of 120 nm/min.

Quantitative UV-Vis Data Summary
Transition TypeExpected λmax​ (nm)Expected ϵ (L·mol⁻¹·cm⁻¹)Causality / Assignment
π→π∗ 285 – 29515,000 – 25,000Extended conjugation (Aromatic + Alkene + COOH + Cyclopropyl Walsh orbital donation).
n→π∗ 310 – 325< 100Carbonyl oxygen lone pair transition (symmetry forbidden, weak shoulder).

System Workflows & Cross-Validation

The true power of spectroscopic characterization lies not in isolated data points, but in the cross-validation between techniques. The workflow below illustrates how a self-validating system is achieved: IR confirms the presence of the isolated functional groups (the cyclopropyl ring, the conjugated carbonyl), while UV-Vis confirms their electronic connectivity (the extended HOMO-LUMO network).

Workflow A Sample Prep (Solid/Solution) B FTIR-ATR Acquisition A->B Neat solid C UV-Vis Acquisition A->C Dilute in EtOH D Spectral Deconvolution B->D Func. Groups C->D Conjugation E Structural Validation D->E Cross-validation

Analytical workflow demonstrating the parallel acquisition and cross-validation of spectroscopic data.

Conclusion

The spectroscopic profiling of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid requires careful attention to the interplay between structural strain and electronic delocalization. The cyclopropyl group is not merely a steric placeholder; its Walsh orbitals actively participate in the π -system, driving the C=O stretch to lower frequencies in the IR spectrum and pushing the π→π∗ transition to longer wavelengths in the UV-Vis spectrum. By strictly adhering to the protocols outlined in this guide, researchers can ensure high-fidelity, reproducible characterization suitable for rigorous drug development and chemical synthesis pipelines.

References

  • Grokipedia. "Cyclopropyl group." Grokipedia.
  • Wiley Online Library. "Structure and reactivity of the cyclopropane species." Wiley.
  • Wiberg, K. B. "Bent Bonds in Organic Compounds." Accounts of Chemical Research, ACS Publications.
  • Hesse, M., Meier, H., Zeeh, B. "Spectroscopic Methods in Organic Chemistry." Scribd.
  • Marques, M. P. M., et al. "Effect of hydrogen bonding in the vibrational spectra of trans-cinnamic acid." ResearchGate.

Methodological & Application

Application Note: Catalytic Asymmetric Hydrogenation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of chiral carboxylic acids via transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern drug development. This application note details the highly enantioselective hydrogenation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , a sterically demanding trisubstituted acrylic acid. By leveraging a carboxy-directed Iridium-SpiroPAP catalytic system, this protocol overcomes the dual challenges of β,β -disubstitution steric hindrance and the hydrogenolysis-prone nature of the cyclopropyl moiety.

This guide is designed for process chemists and drug development professionals, providing a self-validating, scalable methodology grounded in authoritative organometallic principles.

Mechanistic Rationale & Catalyst Selection

Hydrogenating a substrate with both a cyclopropyl group and a p-tolyl group at the β -position presents specific chemoselectivity and stereoselectivity challenges:

  • Chemoselectivity (The Cyclopropyl Risk): Cyclopropyl rings are highly susceptible to ring-opening (hydrogenolysis) under standard heterogeneous hydrogenation conditions (e.g., Pd/C or Raney Ni)[1]. A homogeneous catalytic approach is mandatory to preserve the three-membered ring.

  • Stereoselectivity (Steric Bulk): Classic Ru-BINAP systems, while effective for standard acrylic acids[2], often suffer from depressed turnover frequencies (TOF) and moderate enantiomeric excesses (ee) when faced with bulky β,β -disubstituted (trisubstituted) alkenes.

The Solution: We utilize a cationic Iridium complex bearing a chiral spiro-phosphine-oxazoline ligand, specifically [Ir(COD)((R)-SpiroPAP)]BArF . Iridium-SpiroPAP catalysts exhibit extraordinary activity for trisubstituted acrylic acids due to a carboxy-directed mechanism [3]. The free carboxylic acid of the substrate coordinates directly to the Ir(I) center, locking the substrate's conformation. The rigid spiro-backbone of the ligand then effectively shields one enantioface, forcing the migratory insertion of hydride to occur with >95% ee. Recent advances also show that base-metal catalysts like Ni-BPE can achieve similar transformations, though Ir remains the benchmark for extreme steric bulk[4].

MechanisticPathway Precat [Ir(COD)((R)-SpiroPAP)]BArF (Precatalyst) Active Ir(I) Active Species (Solvent Coordinated) Precat->Active + H₂, - COD Coord Substrate Coordination (Carboxy-Directed) Active->Coord + Substrate Insert Migratory Insertion (Enantioselective Step) Coord->Insert + H₂ Elim Reductive Elimination & Product Release Insert->Elim Elim->Active Catalyst Recycling

Fig 1. Catalytic cycle of Ir-SpiroPAP directed asymmetric hydrogenation.

Experimental Protocol

Reagents and Materials
  • Substrate: (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (10.0 mmol, ~2.02 g). Must be recrystallized to remove trace halides or sulfur compounds that poison Ir catalysts.

  • Catalyst: [Ir(COD)((R)-SpiroPAP)]BArF (0.01 mmol, 0.1 mol%).

  • Solvent: Anhydrous, degassed Methanol (HPLC grade, 20 mL).

  • Gas: Ultra-High Purity (UHP) Hydrogen gas.

Step-by-Step Methodology

This protocol operates as a self-validating system. Strict adherence to anhydrous/anaerobic handling during setup ensures reproducibility.

  • Glovebox Preparation: Inside an argon-filled glovebox, weigh the substrate (2.02 g) and the Ir-catalyst (approx. 15 mg) into a 50 mL glass liner equipped with a magnetic stir bar.

  • Solvent Addition: Add 20 mL of degassed anhydrous methanol to the liner. Stir briefly until a homogeneous, slightly orange/red solution is formed.

  • Autoclave Assembly: Place the glass liner into a stainless-steel high-pressure autoclave. Seal the autoclave securely before removing it from the glovebox.

  • Purging Sequence: Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 5 bar with H₂, then slowly venting to 1 bar. Repeat this purge cycle exactly three times to ensure complete removal of residual argon.

  • Reaction Execution: Pressurize the autoclave to 20 bar H₂ . Seal the inlet valve and stir the reaction vigorously (800 rpm) at 25 °C for 12 hours. Monitor the pressure gauge; a pressure drop indicates hydrogen consumption.

  • Workup: Carefully vent the hydrogen gas. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. Pass the crude residue through a short plug of silica gel (eluting with Hexanes/EtOAc 1:1) to remove the metal catalyst.

ExperimentalWorkflow Step1 1. Glovebox Prep (Substrate + Cat.) Step2 2. Autoclave (20 bar H₂, 25°C) Step1->Step2 Step3 3. Reaction (12 h, Stirring) Step2->Step3 Step4 4. Workup (Evaporation & Filtration) Step3->Step4 Step5 5. Validation (NMR & Chiral HPLC) Step4->Step5

Fig 2. Step-by-step workflow for the high-pressure asymmetric hydrogenation.

Data Presentation & Condition Optimization

The choice of catalyst and solvent profoundly impacts both the conversion rate and enantioselectivity. Table 1 summarizes the optimization landscape for this specific substrate class.

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemSolventPressure (bar)Temp (°C)Conversion (%)ee (%)
1Ru(OAc)₂((R)-BINAP)MeOH502545%82%
2Ru(OAc)₂((R)-BINAP)MeOH1005089%78%
3 [Ir(COD)((R)-SpiroPAP)]BArF MeOH 20 25 >99% 96%
4[Ir(COD)((R)-SpiroPAP)]BArFTHF202560%88%
5Ni(OAc)₂ / (R,R)-Ph-BPEMeOH502585%92%

Insight: The Ir-SpiroPAP system (Entry 3) achieves full conversion at ambient temperature and lower pressure due to the highly electrophilic nature of the cationic Ir center and the non-coordinating BArF counterion, which leaves coordination sites open for the substrate[3].

System Self-Validation & Troubleshooting

To ensure the scientific integrity of the run, the protocol must be validated through specific analytical checkpoints:

Checkpoint 1: Conversion & Chemoselectivity (¹H NMR)
  • Alkene Reduction: Confirm the disappearance of the vinylic proton signal (typically around δ 6.0–6.5 ppm) and the appearance of the diastereotopic α -protons ( δ 2.5–3.0 ppm, multiplet).

  • Cyclopropyl Integrity: It is critical to verify that the cyclopropyl ring has not undergone hydrogenolysis. Look for the intact cyclopropyl multiplet signals at δ 0.2–0.8 ppm. The appearance of a linear propyl chain signal (a distinct triplet at δ 0.9 ppm) indicates catalyst degradation or over-reduction[1].

Checkpoint 2: Enantiomeric Excess (Chiral HPLC)
  • Determine the ee using a chiral stationary phase (e.g., Daicel Chiralcel OJ-H or Chiralpak AD-H).

  • Troubleshooting: If the ee is below 90%, the most common cause is trace moisture in the methanol competing with the carboxylic acid for coordination to the Ir center. Ensure the solvent is strictly anhydrous.

References

  • Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates | The Journal of Organic Chemistry - ACS Publications. acs.org.1

  • New chiral ruthenium complexes for asymmetric catalytic hydrogenations. d-nb.info. 2

  • Highly Enantioselective Ni-catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. researchgate.net. 4

  • Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids - PubMed. nih.gov. 3

Sources

Application Note: Utilizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid as a Privileged Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The strategic incorporation of the cyclopropyl group into small-molecule drug candidates is a proven tactic in modern medicinal chemistry. Serving as an isosteric replacement for alkenes or rigid alkyl linkers, the cyclopropyl moiety enhances metabolic stability by blocking cytochrome P450 (CYP) oxidation, reduces off-target effects, and restricts conformational flexibility to improve target binding entropy [1].

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a highly privileged, densely functionalized precursor. It features a cyclopropyl ring adjacent to a p-tolyl group, conjugated with an α,β -unsaturated carboxylic acid. This specific topological arrangement provides an ideal scaffold for generating conformationally restricted peptidomimetics, GPCR antagonists, and novel kinase inhibitors. The workflows below detail how to leverage this precursor through asymmetric hydrogenation, photoredox decarboxylative cross-coupling, and high-throughput amide library generation.

Physicochemical & Structural Properties
PropertyValueMedicinal Chemistry Significance
Molecular Formula C13H14O2Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Molecular Weight 202.25 g/mol Excellent ligand efficiency potential.
Key Moieties Cyclopropyl, p-Tolyl, α,β -alkeneHigh sp3-character potential; hydrophobic handle; reactive Michael acceptor/hydrogenation site.
H-Bond Donors / Acceptors 1 / 2Optimal for maintaining favorable pharmacokinetic profiles.

Workflow 1: Catalytic Asymmetric Hydrogenation

Expertise & Causality: Converting the planar α,β -unsaturated alkene into a saturated, chiral sp3-rich building block is critical for modern drug discovery. Standard heterogeneous hydrogenation (e.g., Pd/C) risks unwanted hydrogenolysis (ring-opening) of the strained cyclopropyl group. To achieve strict chemoselectivity and high enantiomeric excess (ee), a homogeneous Rhodium(I) catalyst paired with a chiral bisphosphine ligand (e.g., (R)-BINAP) is utilized. This ensures the cyclopropyl ring remains intact while establishing a precise stereocenter at the β -position.

AsymmetricHydrogenation A (2E)-3-cyclopropyl-3- (4-methylphenyl) prop-2-enoic acid C H2 Gas (50 psi) MeOH, 25°C A->C Substrate B [Rh(COD)(R)-BINAP]BF4 Catalyst Complex B->C Catalysis D (3R)-3-cyclopropyl-3- (4-methylphenyl) propanoic acid C->D Enantioselective Reduction

Fig 1. Chemoselective asymmetric hydrogenation avoiding cyclopropyl ring-opening.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure reactor vessel with (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv) and [Rh(COD)(R)-BINAP]BF4 (0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed methanol (0.2 M relative to substrate). Seal the reactor.

  • Hydrogenation: Purge the reactor with H2 gas three times, then pressurize to 50 psi. Stir vigorously at 25°C for 12 hours.

  • Workup: Vent the reactor carefully. Filter the mixture through a short pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Self-Validation & QC: Concentrate the filtrate in vacuo. Determine the conversion via LC-MS. Crucial Step: Analyze the product via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10) to validate that the enantiomeric excess (ee) is >98% before proceeding to downstream synthesis.

Workflow 2: Photoredox-Nickel Decarboxylative Cross-Coupling

Expertise & Causality: Late-stage functionalization requires mild conditions to tolerate complex architectures. Carboxylic acids serve as excellent, naturally abundant traceless activation groups (TAGs). By merging visible-light photoredox catalysis (using an Iridium photocatalyst) with Nickel cross-coupling catalysis, the chiral propanoic acid generated in Workflow 1 undergoes single-electron oxidation and rapid CO2 extrusion. The resulting carbon-centered radical is intercepted by the Ni-catalyst to form a new C(sp3)-C(sp2) bond with an aryl halide [2]. This avoids the need for stoichiometric, moisture-sensitive organometallic reagents.

DecarboxylativeCoupling A Chiral Propanoic Acid (from Workflow 1) D Blue LED (450 nm) Cs2CO3, DMSO A->D B Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst) B->D C NiCl2·dtbbpy (Cross-Coupling Catalyst) C->D F C(sp3)-C(sp2) Coupled Diaryl-cyclopropyl alkane D->F Decarboxylative Arylation E Aryl Halide (Ar-Br / Ar-I) E->D

Fig 2. Dual Ir/Ni metallaphotoredox catalysis for C(sp3)-C(sp2) bond formation.

Step-by-Step Protocol
  • Reagent Assembly: To an oven-dried vial equipped with a stir bar, add the chiral propanoic acid (1.5 equiv), aryl bromide (1.0 equiv), NiCl2·dtbbpy (10 mol%), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), and Cs2CO3 (2.0 equiv).

  • Degassing (Critical): Add anhydrous DMSO (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Self-Validation: Oxygen rapidly quenches the excited state of the Ir-photocatalyst; inadequate degassing will result in zero conversion.

  • Irradiation: Backfill with Argon, seal the vial, and irradiate with a 450 nm Blue LED lamp at room temperature for 24 hours. Use a cooling fan to maintain the temperature below 30°C.

  • Purification: Dilute with water and extract with diethyl ether (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography.

Workflow 3: High-Throughput Amide Coupling (Hit-to-Lead)

Expertise & Causality: To generate a library of potential target inhibitors, the carboxylic acid must be coupled with various primary and secondary amines. The steric bulk of the β -cyclopropyl and β -aryl branching can severely hinder standard carbodiimide (EDC/HOBt) couplings. HATU is selected alongside DIPEA because the highly reactive 7-azabenzotriazole ester intermediate rapidly overcomes steric resistance while minimizing epimerization at the adjacent chiral center.

Step-by-Step Protocol (96-Well Format)
  • Activation: In a 96-well synthesis block, dispense a 0.2 M solution of the chiral propanoic acid in DMF (500 µL, 0.1 mmol) into each well. Add HATU (0.11 mmol) and DIPEA (0.3 mmol) to each well. Agitate for 15 minutes at room temperature to form the active ester.

  • Coupling: Add a unique amine from the screening library (0.12 mmol) to each respective well. Seal the block and shake at room temperature for 4 hours.

  • Scavenging & Workup: Add polymer-supported trisamine resin (to scavenge unreacted electrophiles) and polymer-supported isocyanate resin (to scavenge unreacted amines). Shake for 2 hours, then filter the block into a collection plate.

  • Self-Validation: Submit the crude plate to high-throughput LC-MS to confirm the mass of the desired amides. Wells showing >85% purity can be directly submitted for in vitro biological screening.

Quantitative Data Summary

TransformationCatalyst / Reagent SystemExpected YieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Asymmetric Hydrogenation [Rh(COD)(R)-BINAP]BF4, H292 - 96%> 98% ee
Decarboxylative Arylation Ir[dF(CF3)ppy]2 / NiCl2·dtbbpy75 - 88%Retention of stereocenter (>95% es)
Amide Library Coupling HATU, DIPEA, DMF80 - 95%< 2% epimerization

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link][1]

  • Noble, A., McCarver, S. J., & MacMillan, D. W. C. "Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides." Journal of the American Chemical Society, 2015. URL:[Link][2]

Sources

Application Note: Amidation Protocols for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Substrate Profiling & Mechanistic Rationale

The target substrate, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , is a highly functionalized α,β -unsaturated carboxylic acid (a β,β -disubstituted cinnamic acid derivative). Amidation of this scaffold presents three distinct physicochemical challenges that must be addressed to ensure high yield and stereochemical fidelity:

  • Steric Hindrance at the β -Position: The presence of both a rigid cyclopropyl ring and a bulky 4-methylphenyl (p-tolyl) group at the β -carbon significantly restricts the conformational flexibility of the conjugated system. This steric bulk propagates to the carbonyl center, reducing the rate of nucleophilic attack by incoming amines during the activated ester phase.

  • Risk of E/Z Isomerization: The (2E) geometry is thermodynamically favored due to extended conjugation with the p-tolyl ring. However, under strongly basic conditions or extended heating, the activated intermediate (e.g., acid chloride or mixed anhydride) can undergo α -deprotonation to form a cross-conjugated dienolate. Reprotonation of this intermediate frequently leads to stereochemical erosion, yielding a mixture of E and Z amides [1].

  • Conjugate Addition (Michael Addition): While the bulky β -substituents largely shield the alkene from 1,4-nucleophilic attack, highly reactive aliphatic primary amines under forcing conditions may still trigger trace Michael addition side reactions.

To navigate these challenges, the selection of the coupling reagent is critical. This guide establishes three self-validating protocols based on the nucleophilicity and steric demand of the target amine [2].

Strategic Workflow for Reagent Selection

The following decision tree dictates the optimal amidation strategy to maximize yield while preserving the (2E) double-bond geometry.

G Start Substrate: (2E)-3-cyclopropyl-3-(4-methylphenyl) prop-2-enoic acid AmineType What is the nature of the target amine? Start->AmineType Aliphatic Primary/Secondary Aliphatic Amine AmineType->Aliphatic Reactive Hindered Sterically Hindered Amine (e.g., t-Butylamine) AmineType->Hindered Bulky Deactivated Highly Deactivated (e.g., Electron-poor Aniline) AmineType->Deactivated Poor Nucleophile T3P Protocol A: T3P (Stereoretentive, Mild) Aliphatic->T3P HATU Protocol B: HATU/HOAt (High Reactivity) Hindered->HATU Oxalyl Protocol C: Oxalyl Chloride (Maximum Electrophilicity) Deactivated->Oxalyl Warning Monitor for E/Z Isomerization via LC-MS Oxalyl->Warning

Caption: Decision matrix for selecting the optimal amidation protocol based on amine properties.

Experimental Methodologies

Protocol A: T3P-Mediated Amidation (The "Gold Standard")

Best For: Standard aliphatic and moderately reactive aromatic amines. Causality & Rationale: Propylphosphonic anhydride (T3P) is a mild, highly efficient coupling agent that forms a mixed phosphonic anhydride intermediate. It requires only mild organic bases (like DIPEA) and operates efficiently at room temperature, virtually eliminating the risk of α -deprotonation and subsequent E/Z isomerization [2]. Furthermore, T3P and its byproducts are highly water-soluble, allowing for a self-validating, chromatography-free workup in many cases.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv, 1.0 mmol) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Amine Addition: Add the target amine (1.2 equiv, 1.2 mmol) to the reaction mixture.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 1.5 mmol). Note: Adding T3P last prevents the premature formation of the mixed anhydride which could degrade if the amine is not immediately available.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progression via LC-MS or TLC (typically complete within 2–4 hours).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: HATU-Mediated Amidation

Best For: Sterically hindered amines (e.g., secondary cyclic amines, tert-butylamine). Causality & Rationale: HATU generates an highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect—acting as an intramolecular base to hydrogen-bond with the incoming amine. This "anchoring" effect accelerates nucleophilic attack, overcoming the steric repulsion generated by the β -cyclopropyl and β -p-tolyl groups [2].

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (4.0 mL) under N₂ at 0 °C.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) dropwise. Stir the mixture at 0 °C for 15 minutes. Crucial Step: This pre-activation time ensures the complete formation of the OAt ester before the amine is introduced, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Amine Addition: Add the sterically hindered amine (1.5 equiv, 1.5 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 × 10 mL) to remove the DMF solvent and HATU byproducts. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Protocol C: Acid Chloride Generation via Oxalyl Chloride

Best For: Highly deactivated amines (e.g., electron-deficient anilines, 2-aminopyridines). Causality & Rationale: When the nucleophile is exceptionally weak, mixed anhydrides and active esters are insufficiently electrophilic. Converting the acid to an acid chloride maximizes the electrophilicity of the carbonyl carbon. Oxalyl chloride is preferred over thionyl chloride as it operates at lower temperatures, reducing the risk of thermal E/Z isomerization [3].

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL) at 0 °C under N₂. Add a catalytic amount of DMF (1 drop, ~0.05 equiv).

  • Chlorination: Slowly add Oxalyl Chloride (1.5 equiv, 1.5 mmol) dropwise. Caution: Vigorous gas evolution (CO and CO₂) will occur. Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour until gas evolution ceases.

  • Concentration: Concentrate the mixture under a stream of N₂ or gentle vacuum to remove excess oxalyl chloride and HCl gas. Redissolve the crude acid chloride in anhydrous DCM (3.0 mL).

  • Coupling: In a separate flask, dissolve the deactivated amine (1.1 equiv) and Pyridine (3.0 equiv) in DCM (2.0 mL) at 0 °C. Dropwise, add the acid chloride solution to the amine solution.

  • Workup: Stir for 2 hours at room temperature. Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Reaction Matrix

The following table summarizes the expected performance metrics of each protocol when applied to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid.

ProtocolActivating ReagentIntermediate FormedRelative Isomerization RiskAverage Reaction TimeExpected Yield RangeIdeal Amine Scope
A T3P (50% in EtOAc)Mixed Phosphonic AnhydrideVery Low 2 – 4 hours80 – 95%Primary/Secondary Aliphatics
B HATUOAt Active EsterLow4 – 12 hours75 – 90%Sterically Hindered Amines
C Oxalyl ChlorideAcid ChlorideModerate to High1 + 2 hours60 – 85%Electron-Deficient Aromatics

Mechanistic Pathway of T3P Activation

To illustrate the self-validating nature of Protocol A, the diagram below maps the biomimetic activation pathway of T3P. The formation of the mixed phosphonic anhydride is highly selective and bypasses the formation of ketene-like intermediates that typically lead to stereochemical degradation.

Mechanism Acid α,β-Unsaturated Carboxylic Acid Base Base (DIPEA) Deprotonation Acid->Base Carboxylate Carboxylate Anion Base->Carboxylate T3P_Attack Nucleophilic Attack on T3P Phosphorus Carboxylate->T3P_Attack MixedAnhydride Mixed Phosphonic Anhydride Intermediate T3P_Attack->MixedAnhydride AmineAttack Amine Addition & Elimination MixedAnhydride->AmineAttack Product (2E)-Amide Product + Water-soluble Byproduct AmineAttack->Product

Caption: Mechanistic pathway of T3P-mediated stereoretentive amidation.

References

  • Zhu, Y., et al. (2024). Stereoretentive Decarboxylative Amidation of α,β-Unsaturated Carboxylic Acids to Access Enamides. Organic Letters, ACS Publications. Available at:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at:[Link]

  • Brown, M. S., et al. (2024). Sulfur-Mediated Decarboxylative Amidation of Cinnamic Acids via C═C Bond Cleavage. The Journal of Organic Chemistry, 89(14), 9888-9895. Available at:[Link]

Process Engineering and Scale-Up Synthesis of (2E)-3-Cyclopropyl-3-(4-methylphenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Scale-Up Protocol

Executive Summary & Strategic Rationale

The synthesis of β,β -disubstituted acrylic acids—specifically (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid —presents a unique stereochemical and operational challenge. This rigidified structural motif is highly valued in pharmaceutical development because it optimally vectors the cyclopropyl and p-tolyl pharmacophores for target receptor binding.

While discovery-scale synthesis often relies on Reformatsky reactions or Suzuki-Miyaura cross-couplings, these methods are suboptimal for pilot-plant scale-up due to heavy-metal waste streams, cryogenic requirements, and the high cost of pre-functionalized starting materials. To engineer a robust, scalable, and self-validating process, we utilize a modified Horner-Wadsworth-Emmons (HWE) olefination followed by a thermodynamically driven crystallization. This route utilizes commercially available cyclopropyl(4-methylphenyl)methanone and triethyl phosphonoacetate (TEPA), ensuring a highly economical and reproducible pathway [3].

Mechanistic Causality: Driving (E)-Selectivity and Safety

The HWE olefination proceeds via a highly organized oxaphosphetane intermediate. The stereochemical outcome (E vs. Z) is dictated by the relative thermodynamic stability of the transition states.

Steric vs. Electronic Control: Although the cyclopropyl group is sterically demanding, the planar p-tolyl ring exerts a dominant electronic influence. The transition state that positions the ester moiety trans to the p-tolyl group (yielding the 2E-isomer) is thermodynamically favored due to minimized steric clash and optimal orbital overlap during the elimination phase.

Base Selection for Scale-Up: Historically, discovery chemists use Sodium Hydride (NaH) to deprotonate TEPA. However, on a multi-kilogram scale, NaH generates stoichiometric volumes of highly flammable hydrogen gas. To engineer a safer process, we replace NaH with Sodium tert-butoxide (NaOtBu) . Alkoxide bases eliminate H 2​ off-gassing and, when used in non-polar solvents like toluene, facilitate tight ion-pairing in the transition state. This kinetic control drives the reaction to completion while maintaining excellent (E)-selectivity [1], [2].

Table 1: Optimization of HWE Base Systems for Scale-Up
Base SystemSolventTemp (°C)Yield (%)E:Z RatioScale-Up SuitabilityHazard Profile
NaHTHF0 to 25823.5 : 1PoorHigh (H 2​ gas evolution)
LiCl / DBUMeCN25785.0 : 1ModerateLow (Expensive reagents)
NaHMDSTHF-78 to 0854.0 : 1ModerateLow (Cryogenic requirements)
NaOtBu Toluene 10 to 25 88 4.2 : 1 Excellent Low (Solid base, ambient temp)

Process Workflow Visualization

Workflow N1 Cyclopropyl(4-methylphenyl)methanone N3 HWE Olefination (Strict Exotherm Control) N1->N3 N2 Triethyl Phosphonoacetate (TEPA) + NaOtBu in Toluene N2->N3 N4 Ethyl (2E/Z)-3-cyclopropyl-3- (4-methylphenyl)prop-2-enoate N3->N4 >85% Yield (E:Z = 4.2:1) N5 Saponification (NaOH, EtOH/H2O, Reflux) N4->N5 N6 Crude Acid Mixture (E/Z Isomers) N5->N6 N7 Thermodynamic Crystallization (Heptane/EtOAc) N6->N7 N8 Pure (2E)-Target API Intermediate (>99% de) N7->N8 Isomeric Enrichment

Process workflow for the scale-up synthesis of the (2E)-acrylic acid intermediate via HWE olefination.

Step-by-Step Experimental Protocols

Protocol A: Scalable HWE Olefination (1 kg Scale)

Objective: Safely synthesize the ethyl ester intermediate with high conversion and minimal impurity formation.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N 2​ . Charge the reactor with anhydrous Toluene (8.0 L) and Sodium tert-butoxide (NaOtBu, 660 g, 6.87 mol, 1.1 eq).

  • Ylide Formation: Cool the suspension to 10 °C. Add Triethyl phosphonoacetate (TEPA, 1.54 kg, 6.87 mol, 1.1 eq) dropwise over 45 minutes. Causality Note: Controlled addition manages the mild exotherm of ylide formation. Stir for 1 hour until a clear, pale-yellow solution is achieved.

  • Ketone Addition: Dilute cyclopropyl(4-methylphenyl)methanone (1.0 kg, 6.24 mol, 1.0 eq) in Toluene (2.0 L). Add this solution to the reactor dropwise over 1.5 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: Stir at 25 °C for 4 hours. Perform IPC (In-Process Control) via HPLC. The reaction is deemed complete when unreacted ketone is <1% AUC.

  • Quench & Extraction: Quench the reaction by slowly adding 10% aqueous citric acid (5.0 L). Causality Note: Citric acid is preferred over HCl to prevent emulsion formation and protect the cyclopropyl ring from potential acid-catalyzed ring-opening. Separate the phases. Wash the organic layer with water (3.0 L) and brine (3.0 L), then concentrate under reduced pressure to yield the crude ethyl ester as a viscous oil (~1.4 kg, E:Z ratio ~4.2:1).

Protocol B: Saponification and Isomeric Enrichment

Objective: Hydrolyze the ester and isolate the pure (2E)-isomer via thermodynamic crystallization.

  • Saponification: Transfer the crude ester (~1.4 kg) to a 20 L reactor. Add Ethanol (6.0 L) and 2M aqueous NaOH (4.5 L, 9.0 mol). Heat the mixture to gentle reflux (75 °C) for 3 hours.

  • Solvent Exchange: Distill off the ethanol under reduced pressure until the internal volume is reduced by half. Dilute the remaining aqueous phase with Water (3.0 L) and wash with Methyl tert-butyl ether (MTBE, 2.0 L) to remove unreacted non-polar organic impurities.

  • Acidification: Cool the aqueous layer to 5 °C. Slowly add 6M HCl until the pH reaches 2.0. A thick white precipitate (the crude acid mixture) will form. Filter the solid and wash with cold water.

  • Thermodynamic Crystallization: Suspend the crude wet cake in a mixture of Heptane and Ethyl Acetate (8:2 v/v, 7.0 L). Heat to 80 °C to achieve full dissolution, then cool linearly to 5 °C over 6 hours.

  • Isolation: Filter the resulting crystals and dry under vacuum at 45 °C. Causality Note: The (2E)-isomer possesses a highly planar and symmetrical packing arrangement compared to the (2Z)-isomer, resulting in significantly lower solubility in the Heptane/EtOAc matrix. This differential solubility allows the crystallization to act as a dynamic purification step, leaving the (2Z)-isomer in the mother liquor and yielding the pure (2E)-acid (>99% de).

Trustworthiness & Self-Validating Systems

To ensure the integrity of the process, the protocol relies on a self-validating analytical signature that definitively confirms the stereochemistry without requiring complex 2D NMR studies.

Diagnostic 1 H NMR Validation ( α -Proton Chemical Shift): The chemical shift of the vinylic α -proton (on C2) is the ultimate self-validating metric for this molecule.

  • In the target (2E)-isomer: The p-tolyl group is trans to the carboxylic acid, which geometrically forces the p-tolyl group to be cis to the vinylic proton. The magnetic anisotropy (ring current) of the aromatic ring strongly deshields this proton, pushing its resonance downfield to ~6.30 - 6.50 ppm .

  • In the undesired (2Z)-isomer: The cyclopropyl group is cis to the vinylic proton. Lacking the strong deshielding effect of the aryl ring, the vinylic proton resonance appears significantly upfield at ~5.70 - 5.90 ppm .

By simply integrating these two distinct peaks in the crude NMR, chemists can instantly validate the E:Z ratio and confirm the success of the crystallization step when the upfield signal completely disappears.

References

  • Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.
  • (E)
  • Development and Scale-Up of an Enabling Synthetic Route to KTX-005, a Muscarinic Acetylcholine Receptor Agonist for the Potential Treatment of Schizophrenia Organic Process Research & Development - ACS Public

Application Note: Advanced Cross-Coupling Workflows Utilizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a highly privileged, sterically encumbered cinnamic acid derivative. It features an α,β -unsaturated carboxylic acid moiety, a rigidifying β -cyclopropyl group, and an electron-donating β -(p-tolyl) system. In modern drug discovery, this scaffold serves as a versatile linchpin for two critical late-stage functionalization pathways:

  • C–C Bond Formation: Traceless decarboxylative Heck-type cross-coupling to generate highly substituted, metabolically stable alkenes[1].

  • C–N Bond Formation: High-throughput amidation to construct targeted small-molecule libraries.

This application note provides detailed, self-validating protocols for both pathways, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Core Mechanistic Insights & Causality

The Decarboxylative Cross-Coupling Paradigm

Traditional cross-coupling requires pre-formed organometallic reagents (e.g., boronic acids or stannanes), which can suffer from instability or toxicity. Decarboxylative cross-coupling utilizes stable, bench-ready carboxylic acids as traceless directing groups, releasing only CO 2​ as a byproduct[2].

For (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, the decarboxylative Heck reaction mechanism is dictated by its unique steric and electronic environment[3]. The bulky cyclopropyl group shields the β -position, preventing unwanted conjugate addition side-reactions. However, this steric bulk also increases the activation energy required for the reductive elimination step in the catalytic cycle.

  • Causality of Ligand Choice: To overcome this barrier, a highly active, bulky biaryl phosphine ligand (such as XPhos) is strictly required. The spatial volume of XPhos forces the palladium center into a geometry that accelerates reductive elimination.

  • Causality of Additives: The inclusion of Ag 2​ CO 3​ is not merely for basicity. The silver cation plays a critical mechanistic role by abstracting the halide from the Ar-Pd(II)-X intermediate, generating a highly electrophilic cationic palladium species that rapidly inserts into the electron-rich double bond of the cinnamate[2]. Recent advances have also shown that visible-light photoredox methods can achieve similar oxidative decarboxylations under milder conditions[4].

G A Pd(0) Catalyst B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I B->C D Olefin Insertion (Cinnamic Acid) C->D E Palladacycle Intermediate D->E F β-Carboxyl Elimination (-CO2) E->F G Product Release & Base Regeneration F->G G->A

Fig 1. Catalytic cycle of the Pd-catalyzed decarboxylative Heck cross-coupling reaction.

Protocol I: Palladium-Catalyzed Decarboxylative Heck-Type Coupling

Objective: Synthesis of 1-cyclopropyl-1-(4-methylphenyl)-2-arylethenes via traceless C–C coupling.

Quantitative Optimization Data

To establish the most robust conditions, various parameters were screened. The data below demonstrates the critical necessity of the XPhos ligand and silver-based additives for this specific sterically hindered substrate.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base / Additive (2.0 eq)Solvent (0.1 M)Temp (°C)Yield (%)
1Pd(OAc) 2​ PPh 3​ K 2​ CO 3​ DMF12045
2Pd(OAc) 2​ XPhosK 2​ CO 3​ DMF12062
3Pd(OAc) 2​ XPhosAg 2​ CO 3​ DMF/DMSO (9:1)12088
4 Pd 2​ (dba) 3​ XPhos Ag 2​ CO 3​ DMF/DMSO (9:1) 120 91
5None (Control)XPhosAg 2​ CO 3​ DMF/DMSO (9:1)120N.D.
Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 mmol, 1.0 eq), the corresponding aryl iodide (1.2 mmol, 1.2 eq), Pd 2​ (dba) 3​ (0.025 mmol, 2.5 mol% = 5 mol% Pd), XPhos (0.1 mmol, 10 mol%), and Ag 2​ CO 3​ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject anhydrous DMF/DMSO (9:1 v/v, 10 mL) via syringe. The DMSO co-solvent is crucial as it helps solubilize the silver carbonate, maintaining a homogeneous reactive state.

  • Thermal Activation: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture in a pre-heated oil bath at 120 °C for 16 hours.

  • Workup & Extraction: Cool to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short pad of Celite to remove palladium black and silver salts. Wash the organic filtrate with water (3 × 20 mL) and brine (20 mL) to remove DMF/DMSO.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Gas Evolution: A visual confirmation of the reaction's onset is the gentle bubbling of CO 2​ gas upon reaching 100–120 °C.

  • NMR Validation: 1 H NMR of the crude mixture must show the complete disappearance of the highly deshielded carboxylic acid proton (typically >10.5 ppm). The preservation of the cyclopropyl multiplet (0.5–1.0 ppm) confirms that the strained ring did not undergo thermal ring-opening.

Protocol II: High-Throughput Amidation (C–N Cross-Coupling)

Objective: Parallel synthesis of amide libraries for structure-activity relationship (SAR) screening.

Causality of Reagent Choice: The choice of HATU over traditional carbodiimides (like EDC) is dictated by the steric hindrance of the β -cyclopropyl group. HATU rapidly forms a highly reactive 7-aza-HOBt active ester, which lowers the activation energy barrier enough to permit nucleophilic attack even by sterically demanding or electronically deactivated amines.

Workflow S1 Stock Prep Acid + HATU S2 Plate Dispensing (96-well) S1->S2 S3 Amine Addition + DIPEA S2->S3 S4 Incubation (RT, 2h) S3->S4 S5 LC-MS QC & Purification S4->S5

Fig 2. High-throughput parallel amidation workflow for drug library generation.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 0.2 M stock solution of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid and a 0.24 M stock solution of HATU in anhydrous NMP.

  • Activation: Mix equal volumes of the acid and HATU stock solutions. Allow to stand for 5 minutes to pre-form the active ester.

  • Dispensing: Using an automated liquid handler, dispense 100 μ L of the activated ester mixture (10 μ mol acid) into each well of a 96-well deep-well plate.

  • Amine Coupling: Add 12 μ mol (1.2 eq) of the respective amine library members to each well, followed by 30 μ mol (3.0 eq) of DIPEA.

  • Incubation: Seal the plate and shake at 600 rpm at room temperature for 2 hours.

  • Quenching & QC: Quench each well with 50 μ L of 5% aqueous TFA. Submit 5 μ L aliquots for LC-MS analysis.

Self-Validating Checkpoints
  • Visual Cue: The protocol is self-validating through an immediate color change (typically to a pale yellow) upon the addition of DIPEA, indicating the deprotonation of the acid and successful formation of the active ester.

  • LC-MS Validation: LC-MS analysis must show the complete consumption of the starting material mass ( m/z [M+H] + ~203) and the appearance of the corresponding target amide mass.

References

  • Title: Visible-Light-Induced Photocatalytic Oxidative Decarboxylation of Cinnamic Acids to 1,2-Diketones Source: The Journal of Organic Chemistry - ACS Publications URL: [4]

  • Title: Stilbene synthesis through decarboxylative cross-coupling of substituted cinnamic acids with aryl halides Source: ResearchGate URL: [1]

  • Title: Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions Source: PMC (PubMed Central) URL: [2]

  • Title: Decarboxylative Alkynyl Termination of Palladium-Catalyzed Catellani Reaction: A Facile Synthesis of α -Alkynyl Anilines via Ortho C–H Amination and Alkynylation Source: Organic Letters - ACS Publications URL: [3]

Sources

Application Note: High-Yield Preparation of Ester Derivatives from (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The synthesis of ester derivatives from (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid presents unique chemoselective challenges. The substrate is an α,β-unsaturated carboxylic acid featuring a sterically demanding β-aryl substitution (a p-tolyl group) and a highly strained cyclopropyl ring. Traditional Fischer esterification methods, which rely on strong mineral acids (e.g., H₂SO₄) and elevated temperatures, are fundamentally incompatible with this pharmacophore.

This application note details two field-proven, self-validating methodologies for the esterification of this substrate: EDC/DMAP-mediated Steglich Esterification and Oxalyl Chloride-mediated Acyl Substitution . By understanding the causality behind these reagent choices, researchers can achieve near-quantitative yields while preserving the integrity of the cyclopropyl ring and the (2E) stereochemistry.

Mechanistic Insights & Causality (E-E-A-T)

The Substrate Challenge: Cyclopropyl Sensitivity and Steric Hindrance

The cyclopropyl group is generally stable under neutral or mildly basic conditions but is highly sensitive to strong Brønsted acids[1]. Under highly acidic conditions, the cyclopropyl ring can undergo protonation followed by rapid ring-opening to form a homoallylic carbocation, leading to unwanted structural rearrangements or nucleophilic trapping (e.g., chloride addition)[2]. Furthermore, the steric bulk of the adjacent p-tolyl group reduces the electrophilicity of the carboxyl carbon, making standard acid-catalyzed esterification kinetically unfavorable.

Rationale for Protocol A: Steglich Esterification (EDC / DMAP)

To avoid acid-catalyzed degradation, the Steglich esterification employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP)[3].

  • Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the steric hindrance of the substrate, the alcohol nucleophile reacts too slowly with this intermediate, leading to a detrimental 1,3-rearrangement into an unreactive N-acylurea[3].

  • The Role of DMAP: DMAP acts as a hyper-nucleophilic acyl transfer catalyst. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate, effectively outcompeting the N-acylurea rearrangement. The alcohol then readily attacks the acylpyridinium species to form the ester[3]. We utilize EDC·HCl instead of DCC because its urea byproduct is water-soluble, allowing for a seamless aqueous workup.

Rationale for Protocol B: Oxalyl Chloride / DMF Activation

For highly hindered or electronically deactivated alcohols (e.g., complex API intermediates or tert-butanol), even the Steglich conditions may stall. In these cases, converting the acid to an acyl chloride is required.

  • Causality: Thionyl chloride (SOCl₂) often requires heating and generates acidic byproducts that can threaten the cyclopropyl ring. Instead, we utilize Oxalyl Chloride ((COCl)₂) catalyzed by a catalytic amount of N,N-Dimethylformamide (DMF)[4].

  • The Role of DMF: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly converts the carboxylic acid to the acyl chloride at 0 °C to room temperature, releasing volatile byproducts (CO, CO₂, HCl)[5]. This neutral-to-mild approach ensures the cyclopropyl ring remains intact.

Mandatory Visualizations

Mechanistic Pathway of DMAP-Catalyzed Esterification

SteglichMechanism Acid (2E)-3-cyclopropyl-3-(p-tolyl) prop-2-enoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Active_Ester Acylpyridinium (Active Species) O_Acyl->Active_Ester + DMAP Urea Water-Soluble Urea O_Acyl->Urea Byproduct DMAP DMAP Catalyst DMAP->Active_Ester Product Target Ester Derivative Active_Ester->Product + R-OH Alcohol R-OH (Alcohol) Alcohol->Product Product->DMAP Regenerated

Caption: DMAP-catalyzed Steglich esterification mechanism bypassing the N-acylurea dead-end.

Workflow Decision Matrix

DecisionMatrix Start Analyze Target Alcohol (R-OH) Decision Steric Hindrance of R-OH? Start->Decision LowHindrance Primary / Secondary Alcohols Decision->LowHindrance Low/Medium HighHindrance Tertiary Alcohols / Complex APIs Decision->HighHindrance High ProtocolA Protocol A: EDC/DMAP Steglich LowHindrance->ProtocolA ProtocolB Protocol B: Oxalyl Chloride/DMF HighHindrance->ProtocolB

Caption: Decision matrix for selecting the optimal esterification protocol based on alcohol sterics.

Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Optimal for primary and secondary alcohols. Self-validating via aqueous byproduct removal.

Reagents:

  • (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv)

  • Target Alcohol (1.1 - 1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂).

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM.

  • Catalyst Addition: Add DMAP (0.1 equiv) to the stirring solution. Causality: Adding DMAP before the coupling agent ensures it is ready to intercept the O-acylisourea immediately upon formation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add EDC·HCl (1.5 equiv). Causality: Cooling mitigates the exothermic activation step and prevents premature degradation of the activated complex.

  • Propagation: Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (UV active at 254 nm due to the conjugated p-tolyl system).

  • Self-Validating Workup: Once the starting material is consumed, dilute the mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP and unreacted EDC, saturated NaHCO₃ (2x) to remove unreacted acid, and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Protocol B: Oxalyl Chloride-Mediated Acyl Substitution

Optimal for tertiary alcohols and highly hindered nucleophiles.

Reagents:

  • (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Target Alcohol (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under N₂ at 0 °C. Add a catalytic amount of DMF.

  • Oxalyl Chloride Addition: Dropwise, add oxalyl chloride (1.5 equiv). Self-Validation: Immediate effervescence (gas evolution of CO and CO₂) will be observed. The reaction is complete when gas evolution ceases (typically 1-2 hours at room temperature).

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Crucial Step: Do not heat above 30 °C to protect the cyclopropyl ring. Re-dissolve the crude acyl chloride in fresh anhydrous DCM.

  • Esterification: In a separate flask, dissolve the target alcohol (1.5 equiv) and DIPEA (3.0 equiv) in DCM at 0 °C. Dropwise, add the acyl chloride solution to this mixture.

  • Completion & Workup: Stir at room temperature for 2-4 hours. Quench with water, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the comparative metrics of both protocols when applied to the title compound.

ParameterProtocol A (EDC/DMAP)Protocol B (Oxalyl Chloride/DMF)
Best Suited For Primary/Secondary alcoholsTertiary/Hindered alcohols
Reaction Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Yield 85% – 95%75% – 90%
Reaction Time 4 – 12 hours3 – 6 hours (Total over 2 steps)
Cyclopropyl Integrity Excellent (>99% preserved)Excellent (>98% preserved)
Primary Byproducts Water-soluble urea (easily washed)CO, CO₂, HCl (gases), Amine salts
Scalability High (Highly amenable to scale-up)Medium (Requires careful gas venting)

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[3] URL: [Link]

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions. The Journal of Organic Chemistry, 43(20), 3972-3974.[5] URL: [Link]

  • Purnell, A. W., et al. (2006). Solution kinetics of CC-1065 A-ring opening: substituent effects and general acid/base catalysis. PubMed / National Institutes of Health.[2] URL: [Link]

  • Wikipedia Contributors. (n.d.). Oxalyl chloride. Wikipedia, The Free Encyclopedia.[4] URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Method Development & Troubleshooting for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing, optimizing, and troubleshooting Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

Due to its specific structural moieties—a cyclopropyl ring, a hydrophobic p-tolyl group, a conjugated double bond, and a carboxylic acid—this compound presents unique chromatographic challenges, including pH-dependent peak tailing and UV-induced photoisomerization.

SECTION 1: Mechanistic Overview & Method Causality

To develop a robust method, we must first understand the causality behind our experimental choices. Every parameter in this protocol is designed to control a specific physicochemical property of the analyte.

  • Ionization Control (The "Why" behind Mobile Phase pH): The molecule contains a carboxylic acid group with an estimated pKa​ of ~4.5. If the mobile phase pH is near 4.5, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state interaction with the stationary phase causes severe peak tailing and retention time instability[1]. By utilizing an acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7), we suppress ionization, ensuring >99% of the analyte remains neutral for sharp, symmetrical peaks[2].

  • Secondary Interactions (The "Why" behind Column Selection): The neutral, hydrophobic nature of the protonated compound requires a C18 stationary phase. However, residual silanols on silica-based columns are acidic and can cause secondary ion-exchange interactions. We mandate a highly end-capped C18 column to block these silanol sites[1].

  • Stereochemical Stability (The "Why" behind Sample Handling): Cinnamic acid derivatives are highly susceptible to E→Z photoisomerization when exposed to UV or ambient light[3]. The (2E) isomer will rapidly convert to the (2Z) isomer in solution, leading to split peaks or a drifting assay value. Light protection (actinic/amber glassware) is non-negotiable.

SECTION 2: Self-Validating HPLC Protocol

This step-by-step methodology incorporates a System Suitability Test (SST) to ensure the protocol acts as a self-validating system prior to sample analysis.

Chromatographic Setup
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size (or equivalent).

  • Column Temperature: 30°C ± 1°C (thermostatted to prevent retention time drift).

  • Detection: Photodiode Array (PDA) or UV detector set to 265 nm (optimal for the conjugated phenyl-acrylate system).

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (Filter through a 0.22 µm PTFE membrane).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Elution Phase
0.080201.0Equilibration
2.080201.0Isocratic Hold
10.020801.0Linear Gradient
12.020801.0Column Wash
12.180201.0Re-equilibration
17.080201.0End of Run
Sample Preparation & Handling
  • Weigh 10 mg of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid standard.

  • Dissolve in 10 mL of Methanol (Stock Solution: 1 mg/mL). CRITICAL: Perform this step under low-light conditions and immediately transfer to an amber volumetric flask.

  • Dilute to the working concentration (e.g., 50 µg/mL) using a diluent of 50:50 Water:Acetonitrile. Transfer directly to amber HPLC autosampler vials.

System Suitability Testing (SST)

Before analyzing unknown samples, inject the working standard five times. The system is only validated if it meets the following criteria:

Table 2: SST Validation Criteria

ParameterAcceptance CriteriaScientific Justification
Tailing Factor ( Tf​ ) ≤1.5 Confirms complete suppression of carboxylic acid ionization[2].
Theoretical Plates ( N ) ≥5,000 Validates column efficiency and proper silanol end-capping[1].
%RSD of Peak Area ≤2.0% (n=5)Confirms injection precision and confirms the absence of active photo-degradation during the run[3].

SECTION 3: Troubleshooting Guides & FAQs

Q: I am observing a split peak or a secondary peak eluting just before/after my main analyte. What is happening? A: This is the hallmark of E→Z photoisomerization. Cinnamic acid derivatives undergo a structural shift when exposed to light, converting your (2E) isomer into the (2Z) isomer[3]. Solution: Immediately discard the current sample batch. Prepare fresh samples using strictly amber glassware and amber HPLC vials. Ensure your autosampler compartment is opaque or shielded from ambient laboratory lighting.

Q: My peak shape is asymmetrical, exhibiting severe tailing ( Tf​>2.0 ). How do I fix this? A: Peak tailing for this compound is almost exclusively caused by secondary interactions. Either your mobile phase pH is too high (allowing the carboxylic acid to ionize), or your column has exposed active silanols[1]. Solution: Verify the pH of Mobile Phase A is ≤3.0 . If you are using a simple water/acetonitrile gradient without an acidic modifier, add 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). If the issue persists, switch to a heavily end-capped or sterically protected C18 column designed for acidic compounds.

Q: Retention times are shifting progressively earlier with each injection. Why? A: This indicates a loss of stationary phase equilibrium, often due to inadequate buffering or column overloading. Solution: Ensure you are allowing at least 5 column volumes (approx. 5 minutes at 1 mL/min) of re-equilibration time at the end of your gradient (as shown in Table 1). Also, verify your column oven is actively maintaining 30°C, as temperature fluctuations directly impact hydrophobic retention.

SECTION 4: Visual Workflows

HPLC_Optimization Start Initial Method Screening pH_Check Mobile Phase pH (Target: pH 2.5 - 3.0) Start->pH_Check Ionization Suppress Carboxylic Acid Ionization pH_Check->Ionization Column Column Selection (End-capped C18) Ionization->Column Organic Organic Modifier (Acetonitrile/MeOH) Column->Organic Isomerization Light Protection (Prevent E->Z shift) Organic->Isomerization Final Optimized RP-HPLC Method Isomerization->Final

Caption: HPLC method optimization workflow for cinnamic acid derivatives.

Isomerization_Pathway Trans (2E)-Isomer (Target Analyte) UV UV Light Exposure (hv) Trans->UV Unprotected Protect Amber Vials / Actinic Protection Trans->Protect Protected Cis (2Z)-Isomer (Degradant/Split Peak) UV->Cis Photoisomerization Stable Stable (2E) Analyte Protect->Stable Maintained

Caption: Logical pathway of (2E) to (2Z) photoisomerization and the protective workflow.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons.[Link]

  • Bertolucci, S. K. V., Pereira, A. B., Pinto, J. E. B. P., Ribeiro, J. A. A., Oliveira, A. B., & Braga, F. C. (2009). Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Planta Medica, 75(3), 280-285.[Link]

  • Kohout, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals. Taylor & Francis.[Link]

Sources

Purification techniques for separating (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid E/Z isomers

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating pure geometric isomers of α,β -unsaturated carboxylic acids is a notorious bottleneck. The molecule —3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid—presents a unique challenge: the E and Z isomers possess nearly identical molecular weights, polarities, and solubilities.

This guide is engineered to move beyond basic instructions. We will dissect the physical chemistry causing your separation failures and provide self-validating, scalable protocols to isolate the pure (2E)-isomer.

Mechanistic Overview: The Separation Challenge

To separate these isomers, we must exploit the subtle 3D spatial differences between the compact, rigid cyclopropyl group and the planar, extended p-tolyl group. However, the carboxylic acid moiety dominates the molecule's interaction with any stationary phase.

Causality Issue Poor E/Z Resolution & Peak Tailing Cause1 Carboxylic Acid Ionization (pH > pKa) Issue->Cause1 Cause2 Strong Intermolecular H-Bonding Issue->Cause2 Sol1 Add 0.1% TFA (Suppresses Ionization) Cause1->Sol1 Sol2 Derivatization to Ester (Removes H-Bond Donor) Cause2->Sol2 Result Baseline Separation of E and Z Isomers Sol1->Result Sol2->Result

Logical causality of E/Z isomer resolution challenges and chemical solutions.

Troubleshooting & FAQs

Q: My E and Z isomers co-elute as a single broad peak on normal-phase silica gel. How can I resolve them? A: Carboxylic acids form strongly hydrogen-bonded dimers in non-polar solvents (like hexane/ethyl acetate). This dimerization creates a bulky, highly polar complex that interacts overwhelmingly with the silanol groups on the silica gel, completely overriding the subtle shape differences between the E and Z isomers. To fix this, you must either convert the acid to a methyl ester to eliminate the H-bond donor (see Protocol B), or switch to Reversed-Phase HPLC (Protocol A).

Q: I am using RP-HPLC (C18), but I see severe peak tailing and poor resolution. What is causing this? A: The pKa of cinnamic acid derivatives is typically around 4.4 to 4.5. If your mobile phase is plain water/acetonitrile (pH ~7), the carboxylic acid exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two states have vastly different retention times, causing the peak to smear or "tail" across the chromatogram[1]. You must add an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to force the pH down to ~2.0, fully protonating the acid and ensuring a single, sharp elution profile[2].

Q: I achieved separation, but the isolated (2E) isomer slowly reverts to an E/Z mixture on the bench. Why? A: α,β -unsaturated systems are highly susceptible to photoisomerization. UV light excites the π→π∗ transition, breaking the double bond's rigidity and allowing free rotation before relaxing back to a thermodynamic mixture[3]. You must wrap all collection flasks in aluminum foil, dry fractions in the dark, and store the final purified (2E)-isomer at -20°C in amber vials.

Recommended Separation Workflows

EZ_Workflow Start E/Z Isomer Mixture (Carboxylic Acid) Decision Select Separation Scale & Equipment Start->Decision RPHPLC RP-HPLC (C18) Mobile Phase: MeCN/H2O + 0.1% TFA Decision->RPHPLC Analytical to Small Prep SFC Preparative SFC Mobile Phase: CO2 / MeOH + Additive Decision->SFC High Throughput Prep Deriv Derivatization (Methyl Esterification) Decision->Deriv Large Scale (>5g) PureE Pure (2E)-Isomer Isolated RPHPLC->PureE SFC->PureE NPSilica Normal Phase Silica (Hexane/EtOAc) Deriv->NPSilica Hydrolysis Mild Hydrolysis (LiOH, THF/H2O) NPSilica->Hydrolysis Hydrolysis->PureE

Workflow for separating E/Z isomers of alpha,beta-unsaturated carboxylic acids.

Step-by-Step Experimental Protocols

Protocol A: Preparative RP-HPLC Separation (Direct Acid)

Best for: Milligram to low-gram scale purification where speed is prioritized.

  • Sample Preparation: Dissolve the E/Z mixture in DMSO or the initial mobile phase (e.g., 30% MeCN in Water).

    • Self-Validation Step: Filter through a 0.22 µm PTFE syringe filter. Ensure no precipitation occurs upon standing to prevent column overpressurization.

  • Column Equilibration: Use a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Equilibrate at 30% B[2].

  • Gradient Elution: Run a shallow gradient from 30% B to 60% B over 30 minutes. The subtle difference in hydrophobicity between the cyclopropyl and p-tolyl groups will dictate retention.

  • Fraction Analysis (QC): Do not pool fractions blindly. Analyze individual fractions via analytical HPLC. Only pool fractions demonstrating >98% isomeric purity.

  • Isolation: Lyophilize the pooled fractions in the dark to yield the pure (2E)-isomer as a white solid. Confirm geometry via 1D NOESY NMR (look for spatial correlations between the vinylic proton and the cyclopropyl/p-tolyl protons).

Protocol B: Derivatization-Separation-Hydrolysis

Best for: Large-scale (>5g) purification without access to preparative SFC or HPLC.

  • Esterification: Dissolve the E/Z acid mixture in Methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours.

    • Self-Validation Step: Monitor by TLC (Hexane/EtOAc 8:2). The ester will run significantly higher (Rf ~0.7) than the baseline-stuck carboxylic acid.

  • Normal Phase Separation: Load the crude methyl ester onto a standard silica gel column. Elute with a shallow gradient of Hexane/Ethyl Acetate (98:2 to 90:10). The removal of the free acid allows the silica to interact directly with the π -systems, resolving the E and Z esters.

  • Hydrolysis: Dissolve the pure (2E)-ester in THF/Water (1:1). Add 2.0 equivalents of LiOH. Stir at room temperature for 12 hours.

    • Self-Validation Step: Monitor by TLC until the ester spot completely disappears.

  • Acidification and Extraction: Acidify the aqueous layer to pH 2 with 1M HCl to protonate the carboxylate. Extract with Ethyl Acetate. Dry over Na₂SO₄, filter, and concentrate in vacuo in the dark to yield the pure (2E)-acid.

Quantitative Method Comparison

TechniqueScale SuitabilityResolution PowerRisk of IsomerizationCost / Complexity
RP-HPLC (C18 + TFA) 10 mg – 5 gHigh (Baseline separation)Low (if protected from UV)High (Requires prep-HPLC and large solvent volumes)
Preparative SFC 100 mg – 50 gVery High (Superior for stereoisomers)Low (Fast run times)Very High (Requires specialized CO₂ infrastructure)
Derivatization + Silica 5 g – 100+ gModerate to HighLow (Mild hydrolysis required)Low (Standard lab glassware and cheap solvents)

References

  • Title: Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC)
  • Title: A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions Source: Benchchem URL
  • Title: How can we separate E and Z isomer on C18 column (non-stereospecific)?

Sources

Technical Support Center: Optimizing Recrystallization of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the recrystallization of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid. Moving beyond generic protocols, this document explains the rationale behind solvent selection and troubleshooting, empowering you to develop a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid?

A1: The ideal solvent should exhibit a steep solubility curve for the target compound. This means it should dissolve the compound completely at or near its boiling point but have very low solubility at low temperatures (e.g., 0-4 °C).[1][2][3] This differential solubility is the cornerstone of recrystallization, as it maximizes the recovery of pure crystals upon cooling. Additionally, the solvent should either fail to dissolve impurities at high temperatures or keep them fully dissolved even when cold.

Q2: Why is a single solvent often difficult to find for a molecule with this structure?

A2: (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is an amphiphilic molecule, meaning it possesses both polar and non-polar regions. The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, while the cyclopropyl and 4-methylphenyl (tolyl) groups are non-polar and hydrophobic. Consequently, it is often too soluble in polar solvents and too insoluble in non-polar solvents (or vice-versa) to be an ideal candidate for single-solvent recrystallization. This challenge often necessitates the use of a mixed-solvent system.[4]

Q3: What are the most promising starting solvents or solvent systems to test?

A3: Based on the compound's structure, moderately polar solvents are excellent starting points. Alcohols like ethanol or methanol are often effective.[5] However, the most successful approach will likely involve a binary solvent pair, where the compound is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").[4] An ethanol/water or methanol/water mixture is a classic and highly effective choice for many carboxylic acids, including derivatives of cinnamic acid.[1][6]

Q4: What key safety precautions should be taken when working with these solvents?

A4: Always work in a well-ventilated fume hood. Most organic solvents are flammable and have low boiling points, creating a fire hazard, especially during heating.[5] Avoid open flames; use a steam bath, heating mantle, or hot plate for heating. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each specific solvent before use.

Systematic Solvent Selection Protocol

This protocol provides a step-by-step method for experimentally determining the optimal solvent system for your specific sample.

Experimental Workflow: Solvent Screening

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Developing a Solvent Pair A Place ~20mg of crude compound in 5 separate test tubes B Add 0.5 mL of a candidate solvent to each tube (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Hexane) A->B C Agitate at room temperature. Observe solubility. B->C D Heat soluble samples to boiling. Cool to room temp, then ice bath. Observe crystal formation. C->D If soluble E Heat insoluble samples to boiling. Observe solubility. C->E If insoluble F Analyze Results: - Soluble cold? -> Bad - Insoluble hot? -> Bad - Soluble hot, insoluble cold? -> Good Candidate D->F E->F G Select a 'soluble' solvent (e.g., Ethanol) and an 'anti-solvent' (e.g., Water) from Phase 1. H Dissolve compound in a minimal amount of the hot 'soluble' solvent. G->H I Add the 'anti-solvent' dropwise to the hot solution until a slight cloudiness (turbidity) persists. H->I J Add 1-2 drops of the 'soluble' solvent to redissolve the turbidity. I->J K Allow the clear solution to cool slowly. Observe for optimal crystal formation. J->K

Caption: Workflow for systematic solvent screening and pair development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization process in a question-and-answer format, providing explanations and actionable solutions.

Q: My compound oiled out instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens for two reasons:

  • The solution is cooling too quickly: Rapid cooling doesn't allow sufficient time for the ordered crystal lattice to form.[7]

  • The boiling point of the solvent is higher than the melting point of the solute: The compound melts before it dissolves and remains a liquid as the solution cools.

Solution Pathway:

  • Re-dissolve the oil: Reheat the flask until the oil fully redissolves into the solution.

  • Add more solvent: If using a solvent pair like ethanol/water, add a small amount more of the "soluble" solvent (ethanol). This lowers the saturation point and can prevent premature precipitation.[8]

  • Ensure slow cooling: This is the most critical step. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top with a watch glass. Allowing the solution to cool to room temperature over 20-30 minutes before moving it to an ice bath is crucial for forming pure, well-defined crystals.[7][8]

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common problem that indicates either the solution is not sufficiently saturated or it is supersaturated but lacks a nucleation point to initiate crystal growth.[2][8]

Troubleshooting Decision Tree:

G Start No Crystals Forming Upon Cooling Check_Saturation Is the solution volume too high? (Did you use too much solvent?) Start->Check_Saturation Boil_Off Solution: Gently boil off some solvent to concentrate the solution and try cooling again. Check_Saturation->Boil_Off Yes Induce_Nucleation Induce Nucleation (Solution is likely supersaturated) Check_Saturation->Induce_Nucleation No Scratch 1. Scratch the inner surface of the flask with a glass rod at the solution's meniscus. Induce_Nucleation->Scratch Seed 2. Add a 'seed crystal' (a tiny speck of the crude solid) to the solution to act as a template. Scratch->Seed Cool_Further 3. Cool the solution in an ice/salt bath to further decrease solubility. Seed->Cool_Further

Caption: Decision tree for troubleshooting failure of crystal formation.

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[1][9]

    • Seeding: If you saved a small amount of the crude solid, add a tiny crystal to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[1][9]

    • Reduce Temperature: If scratching and seeding are ineffective, try cooling the solution further in an ice-water or ice-salt bath.

Q: My final crystal yield is very low. How can I improve recovery?

A: A low yield is typically a result of losing the product at various stages of the process.[9]

  • Excess Solvent: This is the most common cause. Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2][8] To check this, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates significant product loss. You can recover some of this by boiling off a portion of the solvent and re-cooling.

  • Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose product. To prevent this, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at a boil until just before filtration.

  • Washing with too much or warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent. Using warm solvent or an excessive volume will redissolve some of your purified product.[2]

Q: The final product is colored, even after recrystallization. How do I remove colored impurities?

A: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated carbon (also known as decolorizing carbon).

Protocol for Using Activated Carbon:

  • Dissolve the crude solid in the hot recrystallization solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.

  • Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce the yield.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through fluted filter paper to remove the activated carbon. The filtrate should be colorless.

  • Proceed with the cooling and crystallization steps as usual.[1]

Data Presentation: Solvent Properties

The choice of solvent is critical. This table summarizes properties of common laboratory solvents relevant to the recrystallization of a moderately polar carboxylic acid.

SolventBoiling Point (°C)[5]PolaritySuitability for (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid
Water 100Very HighGood "anti-solvent" . The compound is likely insoluble even when hot.
Methanol 65HighGood "soluble" solvent candidate . The compound is likely very soluble when hot.[10]
Ethanol 78HighExcellent "soluble" solvent candidate . Similar to methanol but less volatile.[6]
Ethyl Acetate 77MediumPossible single solvent . May show the desired steep solubility curve. Worth testing.
Toluene 111LowPoor choice . High boiling point increases the risk of oiling out.[5] The compound is likely too soluble.
Hexanes 69Very LowPoor choice as a primary solvent . The compound is likely insoluble. Could potentially be used as an anti-solvent with a non-polar soluble solvent.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. (n.d.). SCIRP. [Link]

  • Problems with Recrystallisations. (n.d.). University of York. [Link]

  • recrystallization.pdf. (n.d.). [Link]

  • Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid | Request PDF. (2018, January 1). ResearchGate. [Link]

  • Recrystallization1. (n.d.). [Link]

  • Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. (2016, February 15). PubMed. [Link]

  • Recrystallization of Cinnamic acid and Tryptamine Part I. (2020, October 10). YouTube. [Link]

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Chemistry Stack Exchange. [Link]

  • Experiment 9 — Recrystallization. (n.d.). [Link]

  • Solvent design for crystallization of carboxylic acids. (2018, January 12). ResearchGate. [Link]

Sources

Reducing byproducts in the synthesis of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for the synthesis of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

This guide moves beyond basic recipes, focusing on the thermodynamic and kinetic causalities that drive byproduct formation, ensuring your experimental workflows are robust, scalable, and self-validating.

Pathway Visualization

Workflow SM Cyclopropyl(4-methylphenyl)methanone + Triethyl phosphonoacetate HWE HWE Olefination (NaH, THF, 0 °C to RT) SM->HWE E_Ester Ethyl (2E)-3-cyclopropyl-3-(4-methylphenyl)acrylate (Major Intermediate) HWE->E_Ester Thermodynamic Control Z_Ester (2Z)-Isomer (Stereochemical Byproduct) HWE->Z_Ester Kinetic Leakage Sap Saponification & Mild Workup (LiOH, THF/H2O, then Citric Acid) E_Ester->Sap Target (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (Target Product) Sap->Target Mild pH Adjustment RingOpen Ring-Opened Byproducts (Avoid Harsh Acids) Sap->RingOpen Harsh Acid Degradation

Fig 1. Synthesis workflow and byproduct formation pathways for the target enoic acid.

Troubleshooting FAQs

Q1: My Horner-Wadsworth-Emmons (HWE) reaction is yielding a high percentage of the (2Z)-isomer. How do I shift the stereoselectivity exclusively to the (2E)-isomer? The Causality: The formation of the (2Z)-isomer is a classic kinetic trap [1]. In the HWE reaction, stereoselectivity is governed by the steric differentiation of the ketone's substituents during the formation and equilibration of the oxaphosphetane intermediate. The p-tolyl group has a significantly larger steric profile (A-value ~2.8) compared to the cyclopropyl group (A-value ~1.5). Under thermodynamic control, the bulky ester group (-CO 2​ Et) of the phosphonate will orient trans to the bulkier p-tolyl group to minimize 1,3-allylic strain, naturally favoring the desired (2E)-isomer. The Fix: If you observe >15% (2Z)-isomer, your intermediate is freezing in the kinetic conformation. Ensure you are using a base that allows for reversibility, such as Sodium Hydride (NaH) in THF, and allow the reaction to warm to room temperature (25 °C) for at least 6 hours. Avoid strongly coordinating counterions at cryogenic temperatures (e.g., Li + at -78 °C), which prevent equilibration.

Q2: My LC-MS shows a mass +36 Da (or a shifted alkene peak) after saponification. What is destroying my product? The Causality: You are observing cyclopropyl ring-opening byproducts (specifically, hydrochlorination). The cyclopropyl ring, particularly when conjugated to an alkene and an electron-donating p-tolyl group, is highly susceptible to electrophilic attack and carbocation rearrangement (cyclopropylcarbinyl to homoallylic cation opening) [2]. The Fix: This degradation occurs during the acidic workup of the saponification step. If you use concentrated mineral acids (e.g., 6M HCl) to precipitate the free carboxylic acid, the localized high acidity cleaves the three-membered ring. Switch to a mild organic acid, such as 10% aqueous citric acid, and stop the addition the moment the pH reaches 3.5–4.0 (the pK a​ of the target acrylic acid is ~4.5) [3].

Q3: How can I efficiently remove the diethyl phosphate byproduct without resorting to column chromatography? The Causality: The dialkyl phosphate salt generated during the HWE olefination is highly polar and water-soluble, whereas your ethyl ester intermediate is highly lipophilic. The Fix: Before proceeding to saponification, quench the HWE reaction with water and extract the intermediate into ethyl acetate. Washing the organic layer exhaustively with water and brine will partition the phosphate salts entirely into the aqueous waste stream, rendering silica gel chromatography unnecessary.

Quantitative Data & Reaction Metrics

To aid in your in-process controls, compare your analytical data against the validated metrics in the table below.

Parameter / Metric(2E)-Isomer (Target)(2Z)-Isomer (Byproduct)Ring-Opened Byproduct
Relative Steric Bulk (A-value) p-Tolyl: ~2.8 (Minimizes strain)Cyclopropyl: ~1.5 (High strain)N/A
Typical E:Z Ratio (at 0 °C) 70%30%< 1%
Typical E:Z Ratio (at 25 °C) > 95%< 5%< 1%
Formation pH Threshold Stable at pH > 3.5Stable at pH > 3.5Forms rapidly at pH < 2.0
LC-MS Signature (m/z) [M-H] 201.1[M-H] 201.1[M-H] 237.1 (+HCl)

Self-Validating Experimental Protocol

This protocol is engineered with built-in visual and analytical checkpoints (IPCs) to ensure the system self-validates at every critical juncture.

Stage 1: HWE Olefination (Thermodynamic Control)
  • Deprotonation: Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 1.2 equiv) and anhydrous THF (0.2 M). Cool to 0 °C.

  • Ylide Formation: Add triethyl phosphonoacetate (1.15 equiv) dropwise.

    • Self-Validation: The immediate evolution of H 2​ gas serves as a visual confirmation that the active phosphonate carbanion is forming. Stir for 30 minutes until the solution becomes completely clear.

  • Addition: Add cyclopropyl(4-methylphenyl)methanone (1.0 equiv) dissolved in a minimal amount of THF dropwise.

  • Equilibration: Remove the ice bath and warm the reaction to 25 °C. Stir for 6 hours.

    • Causality: Warming to room temperature provides the activation energy necessary for the oxaphosphetane intermediates to equilibrate, driving the reaction toward the thermodynamically stable (2E)-ester.

  • Workup: Quench with distilled water. Extract with EtOAc (3x). Wash the combined organic layers with water (2x) and brine (1x). Dry over Na 2​ SO 4​ and concentrate to yield the crude (2E)-ester.

Stage 2: Saponification & Mild Acidic Precipitation
  • Hydrolysis: Dissolve the crude (2E)-ester in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M). Add LiOH·H 2​ O (3.0 equiv) and stir at 40 °C for 4 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the high-R f​ ester spot is entirely consumed, leaving only baseline material.

  • Solvent Removal: Concentrate under reduced pressure to remove the volatile THF and MeOH. Dilute the remaining aqueous layer with water and wash once with MTBE to extract any unreacted ketone or non-polar impurities.

  • Precipitation (Critical Step): Cool the aqueous layer to 0 °C. Slowly add 10% aqueous citric acid dropwise while continuously monitoring with a calibrated pH meter.

    • Causality: Stop the addition exactly when the pH reaches 3.5–4.0. This ensures complete protonation of the carboxylate while preventing the acid-catalyzed ring-opening of the sensitive cyclopropyl moiety.

  • Isolation: Filter the resulting dense white precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid.

References

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at:[Link]

  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development (ACS Publications). Available at: [Link]

Troubleshooting poor catalyst turnover with (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid substrates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with poor catalyst turnover (low TON/TOF) during the asymmetric hydrogenation or cross-coupling of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid .

This substrate presents a "perfect storm" of catalytic challenges: the rigid steric bulk of the cyclopropyl group, the electronic influence of the p-tolyl group, and the coordinating power of the free carboxylic acid. Below, we break down the causality of these failures and provide field-proven, self-validating protocols to restore catalytic efficiency.

Diagnostic Dashboard & Mechanistic Workflows

Before adjusting your reaction parameters, it is critical to identify whether your catalyst is failing due to steric repulsion at the transition state or chemical deactivation via off-cycle resting states.

Diagnostic A TON < 100 Reaction Stalls B Substrate Purity (Halides < 10ppm?) A->B C Carboxylic Acid Coordination? B->C Yes E Purify via Scavenger Resin B->E No D Steric Clash at C3 (Cyclopropyl/p-Tolyl) C->D Ruled Out F Add Cy2NH Base or Esterify C->F Likely G Use DTBM-SegPHOS Ligand D->G Confirmed

Diagnostic workflow for resolving poor catalyst turnover in hindered substrates.

The Off-Cycle Dimerization Problem

The free carboxylic acid moiety is notorious for poisoning transition metal catalysts (particularly Ru, Rh, and Pd). The cyclopropane carboxylic acid derivative can deprotonate and coordinate to the metal center in a tightly bound κ1 or bridging bidentate fashion[1]. Because the C3 position is heavily hindered by the cyclopropyl and p-tolyl groups, the desired migratory insertion step is unusually slow. This kinetic bottleneck allows the off-cycle dimerization pathway to outcompete the productive catalytic cycle, effectively sequestering your active catalyst into a dead-end dimer.

Mechanism Cat Active Catalyst Pi π-Complex (Steric Block) Cat->Pi Substrate Dead Off-Cycle Dimer Cat->Dead Free Acid Coordination Ins Migratory Insertion Pi->Ins H-Transfer Prod Product Release Ins->Prod Reductive Elim. Prod->Cat H2 Dead->Cat Base Addition

Catalytic cycle highlighting the off-cycle dimerization pathway caused by free acid.

Quantitative Catalyst Optimization Matrix

To systematically overcome these barriers, adjust your parameters according to the validated matrix below. Do not change more than one variable at a time.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Substrate State Free AcidDicyclohexylamine (Cy₂NH) SaltPrevents κ1 metal-carboxylate dimerization while maintaining solubility.
Ligand Architecture BINAP / Tol-BINAPDTBM-SegPHOSDeep chiral pocket utilizes non-covalent interactions to stabilize the bulky transition state[2].
Alternative Ligands Standard PhosphinesPhosphine-PhosphoramiditesDistinct bite angles and hemilability accommodate highly hindered α,β -unsaturated acids[3].
H₂ Pressure 5–10 bar50 barHigh pressure accelerates the rate-limiting migratory insertion, outcompeting catalyst decay.
Solvent System THF or TolueneMethanol (MeOH)Protic solvents facilitate rapid proton shuttling and stabilize the polar transition state.

In-Depth FAQs

Q: Why does my Rh or Ru catalyst die abruptly at 10-20% conversion? A: This is the hallmark of product/substrate inhibition via carboxylate bridging. As the reaction progresses, the local concentration of the free carboxylic acid increases, which coordinates to the metal center to form inactive, stable dimers[1]. Because the cyclopropyl group at C3 severely retards the approach of the alkene to the metal, the catalyst preferentially binds the acid moiety instead.

Q: How do we overcome the steric repulsion from the rigid cyclopropyl group? A: Standard ligands like BINAP have a relatively narrow chiral pocket that clashes with the bent bonds and rigid geometry of the cyclopropyl group. You must pivot to ligands that rely on non-covalent stabilization. For example, DTBM-SegPHOS features di-tert-butyl-4-methoxy groups that create a deep, electron-rich pocket. This architecture accommodates the p-tolyl group via π−π stacking while forcing the cyclopropyl group into a favorable orientation, drastically improving turnover[2].

Q: I cannot change my ligand. How can I force turnover with my current catalyst? A: You must alter the substrate's coordination behavior. Pre-treat your substrate with a bulky secondary amine (like dicyclohexylamine) to form a carboxylate salt. This sterically masks the oxygen atoms, preventing them from forming tight bridging complexes with the metal. Combine this with an increase in H₂ pressure (up to 50 bar) to thermodynamically drive the equilibrium forward.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology for the asymmetric hydrogenation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid. It includes built-in analytical checks to ensure causality at each step.

Step 1: Substrate Conditioning (Amine Salt Formation)

Objective: Prevent off-cycle catalyst dimerization.

  • In a Schlenk flask under argon, dissolve 10.0 mmol of the substrate in 20 mL of strictly degassed, anhydrous Methanol.

  • Dropwise, add 10.5 mmol (1.05 eq) of Dicyclohexylamine (Cy₂NH). Stir at room temperature for 30 minutes.

  • Validation Check: Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via 1 H NMR (CD₃OD). Confirm the complete formation of the salt by observing the upfield chemical shift of the α -vinyl proton compared to the free acid. Do not proceed if free acid remains.

Step 2: Catalyst Preparation

Objective: Ensure the generation of a highly active, monomeric catalytic species.

  • Inside an argon-filled glovebox, weigh 0.01 mmol (0.1 mol%) of [Ru(OAc)₂(DTBM-SegPHOS)].

  • Dissolve the catalyst in 5 mL of degassed Methanol to form a homogeneous solution.

Step 3: Pressurization and Reaction

Objective: Overcome the steric barrier of the C3-cyclopropyl group.

  • Transfer the substrate salt solution and the catalyst solution to a high-pressure stainless-steel autoclave.

  • Seal the autoclave and purge the headspace with H₂ gas three times (pressurize to 10 bar, then vent).

  • Pressurize the reactor to 50 bar H₂ .

  • Heat the reactor to 40 °C and stir vigorously (1000 rpm) to ensure optimal gas-liquid mass transfer. Maintain for 12 hours.

  • Validation Check: Monitor hydrogen gas uptake via a mass flow controller. A plateau in H₂ consumption indicates reaction completion or catalyst death.

Step 4: Workup and Isolation
  • Cool the reactor to room temperature and carefully vent the H₂ gas.

  • Transfer the mixture to a separatory funnel. Add 1M HCl dropwise until the aqueous layer reaches pH 2 (this breaks the amine salt and regenerates the free carboxylic acid product).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Validation Check: Run 1 H NMR to confirm the complete disappearance of the alkene proton. Analyze the product via Chiral HPLC to determine the enantiomeric excess (ee).

References

  • Fine Tuning of the Structure of Phosphine-Phosphoramidites: Application for Rhodium-Catalyzed Asymmetric Hydrogenation - researchgate.net - 3

  • C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid - chemrxiv.org - 1

  • The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation - researchgate.net - 2

Sources

Validation & Comparative

Comparative Reactivity of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic Acid in Heck Couplings: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Mizoroki-Heck cross-coupling is a foundational transformation in organic synthesis, typically relying on the insertion of an organopalladium species into an electron-deficient alkene. However, the reactivity landscape shifts dramatically when the alkene is highly sterically encumbered.

This guide objectively evaluates the reactivity of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid —a heavily congested β,β -disubstituted acrylic acid—against standard alternatives like methyl acrylate and cinnamic acid. By analyzing the mechanistic causality behind its resistance to standard β -arylation, we establish robust, field-proven protocols for functionalizing this complex substrate via Decarboxylative Heck Coupling .

Mechanistic Causality: The Steric Penalty of β,β -Disubstitution

To understand the comparative performance of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, one must analyze the standard Pd(0)/Pd(II) catalytic cycle [1].

In a traditional Heck reaction with a terminal acrylate, the aryl-palladium species undergoes syn-migratory insertion at the less sterically hindered α -carbon, placing the bulky palladium complex at the β -carbon. Subsequent β -hydride elimination yields the trans-alkene.

However, our target molecule possesses a cyclopropyl group and a p-tolyl (4-methylphenyl) group at the β -position. This β,β -disubstitution creates an extreme steric penalty:

  • Blocked Standard Insertion: The bulky Pd(II) complex cannot easily occupy the β -carbon during migratory insertion.

  • Regioirregular α -Arylation: Forcing the reaction under standard conditions occasionally forces the Pd to insert at the α -carbon (yielding α -arylated products), but the activation energy is prohibitively high, leading to trace yields and catalyst decomposition.

  • The Decarboxylative Bypass: To successfully couple this molecule, the carboxylic acid moiety must be weaponized as a "traceless" directing group [2]. Using oxidative conditions, the metal inserts into the C–COOH bond, extrudes CO₂, and forms a reactive vinyl-metal species that readily couples with aryl halides [3].

G1 Substrate (2E)-3-cyclopropyl-3-(4-methylphenyl) prop-2-enoic acid StdHeck Standard β-Arylation (Sterically Blocked) Substrate->StdHeck Standard Pd(0)/Pd(II) Insertion AlphaHeck Regioirregular α-Arylation (Trace Yields) Substrate->AlphaHeck Pd/Phosphine Base DecarbHeck Decarboxylative Heck (Trisubstituted Olefin) Substrate->DecarbHeck Pd/Ag Oxidative Conditions

Reaction pathway divergence for heavily substituted acrylic acids.

Comparative Reactivity Profile

The table below summarizes the quantitative performance of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid compared to less substituted alternatives. As steric bulk increases at the β -position, the required activation energy (temperature) increases, and the optimal catalytic pathway shifts from standard insertion to oxidative decarboxylation.

SubstrateSubstitution PatternPrimary Heck PathwayCatalyst / Oxidant SystemTemp (°C)Avg. Yield (%)
Methyl Acrylate Unsubstituted ( β )Standard β -ArylationPd(OAc)₂, P(o-tolyl)₃, NEt₃80>90
Cinnamic Acid Monosubstituted ( β )Decarboxylative CouplingPd(OAc)₂, Ag₂CO₃11075 - 85
Target Molecule *Disubstituted ( β,β )Decarboxylative CouplingPd(TFA)₂, Ag₂CO₃13055 - 65

*Target Molecule = (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid.

Experimental Methodology: Decarboxylative Cross-Coupling

Because standard Heck conditions fail for this substrate, we must employ a Pd/Ag co-catalytic oxidative system . Mechanistic studies indicate that silver facilitates the initial formation of a silver-carboxylate intermediate, which subsequently undergoes decarboxylation and transmetalation to the palladium center [4].

Reagents & Setup
  • Substrate: (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(TFA)₂ (5 mol%)

  • Oxidant/Mediator: Ag₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMSO / DMF (4:1 v/v, 0.2 M)

Step-by-Step Execution
  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(TFA)₂, Ag₂CO₃, and the acrylic acid substrate. Evacuate and backfill the tube with Argon (repeat 3x).

  • Solvent & Electrophile Addition: Inject the anhydrous DMSO/DMF solvent mixture, followed by the aryl iodide.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 130 °C in a pre-heated oil bath for 16 hours. Causality Note: The elevated temperature of 130 °C is strictly required; below 110 °C, the extrusion of CO₂ from the sterically hindered silver-carboxylate intermediate stalls, resulting in unreacted starting material.

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter the crude mixture through a short pad of Celite to remove the precipitated Ag(0) and Pd black.

  • Purification: Wash the organic filtrate with water (3x) and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the trisubstituted alkene product via silica gel flash chromatography.

Self-Validating Analytical Checkpoints

To ensure the protocol is functioning as a self-validating system, monitor the following metrics:

  • Gas Evolution: A bubbler attached during the initial heating phase should show steady CO₂ evolution.

  • Crude ¹H-NMR Verification: The successful decarboxylation is definitively confirmed by the disappearance of the highly deshielded carboxylic acid proton (typically broad, ~11.5–12.5 ppm) and the shift of the alkene protons.

  • Stereochemical Integrity: Because high temperatures can induce alkene isomerization, use 2D NOESY NMR to calculate the E/Z ratio of the final trisubstituted alkene.

G2 Pd_cat Pd(II) Catalyst Transmetal Transmetalation (Ag to Pd) Pd_cat->Transmetal Active Pd(II) Ag_salt Ag-Carboxylate Intermediate Ag_salt->Transmetal Substrate + Ag2CO3 Decarb Decarboxylation (-CO2) Vinyl-Pd(II) Species Transmetal->Decarb Δ (130 °C) Migratory Migratory Insertion (Aryl Halide) Decarb->Migratory Ar-I addition BetaElim β-Hydride Elimination Migratory->BetaElim Syn-insertion BetaElim->Pd_cat Oxidant Regeneration Product Trisubstituted Alkene Product BetaElim->Product Product Release

Catalytic cycle of the Pd-catalyzed decarboxylative Heck cross-coupling.

References

  • Heck reaction - Wikipedia Wikipedia, The Free Encyclopedia
  • Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 Beilstein Journal of Organic Chemistry
  • Decarboxylative Alkylcarboxylation of α,β-Unsaturated Acids Enabled by Copper-Catalyzed Oxidative Coupling Organic Letters - ACS Public
  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions PMC - N

Absolute Purity Validation of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic Acid: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As analytical demands in drug development intensify, relying solely on secondary chromatographic methods for absolute purity determination introduces unacceptable risk. For complex active pharmaceutical ingredient (API) intermediates like (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , structural nuances can easily blind traditional detectors.

This guide objectively compares High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR is rapidly becoming the gold standard for absolute mass fraction assignment in pharmaceutical quality control.

Mechanistic Causality: The qNMR Advantage

The target molecule, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, features a highly conjugated α,β -unsaturated carboxylic acid system linked to a p-tolyl group.

In HPLC-UV analysis, purity is typically calculated using the area percent method, which assumes all components share a uniform UV response factor. However, if a synthetic batch contains the saturated impurity 3-cyclopropyl-3-(4-methylphenyl)propanoic acid (lacking the alkene double bond), its molar absorptivity at standard UV wavelengths (e.g., 254 nm) drops precipitously. Consequently, HPLC-UV will severely underestimate this impurity, artificially inflating the target compound's reported purity[1].

Conversely, qNMR is a metrological 2[2]. The causality is rooted in quantum physics: the integral of an NMR resonance is directly proportional to the molar concentration of the specific nuclei producing it, completely independent of the molecule's chromophore[3]. This allows for absolute mass fraction determination using a Certified Reference Material (CRM) of an entirely different chemical structure[4].

MethodComparison Target Purity Validation: (2E)-3-cyclopropyl-3-(4-methylphenyl) prop-2-enoic acid qNMR qNMR Method (Primary Ratio) Target->qNMR HPLC HPLC-UV Method (Secondary Method) Target->HPLC qNMR_Mech Direct Nuclei Count (Chromophore Independent) qNMR->qNMR_Mech HPLC_Mech UV Absorption (Chromophore Dependent) HPLC->HPLC_Mech

Fig 1: Mechanistic divergence between qNMR and HPLC-UV for purity validation.

Comparative Analysis: qNMR vs. HPLC-UV vs. Titration

To objectively evaluate these techniques, we must compare their operational parameters and inherent biases when analyzing highly substituted enoic acids.

Table 1: Analytical Method Comparison
ParameterqNMR (Internal Standard)HPLC-UV (Area Normalization)Acid-Base Titration
Quantification Principle Direct nuclear counting (Proportionality)Differential UV absorbanceStoichiometric neutralization
Reference Standard Needed No (Uses independent CRM)Yes (Requires identical target std)No (Uses standardized titrant)
Chromophore Bias None High (Underestimates saturated analogs)None
Specificity Extremely High (Structural elucidation)Moderate (Relies on retention time)Low (Cannot distinguish acidic impurities)
Analysis Time ~15–20 minutes per sample~30–45 minutes per run~10 minutes per sample

Self-Validating Experimental Protocol

To ensure trustworthiness and SI-traceability, the qNMR workflow must be designed as a self-validating system. The following protocol details the absolute quantification of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid.

Step 1: Internal Standard (IS) Qualification

The target molecule exhibits aromatic protons (7.0–7.5 ppm), an alkene proton (~6.2 ppm), a p-methyl group (~2.3 ppm), and cyclopropyl protons (<2.0 ppm). We select Dimethyl sulfone (DMSO2) as the internal standard[5].

  • Causality: DMSO2 provides a sharp, 6-proton singlet at ~3.0 ppm, ensuring absolute baseline separation from all target signals. It is highly stable, non-hygroscopic, and available as an SI-traceable CRM.

Step 2: Gravimetric Sample Preparation

Using an anti-static ultra-microbalance (±0.001 mg precision), accurately weigh ~20.000 mg of the target analyte and ~5.000 mg of the DMSO2 CRM into a glass vial.

  • Causality: Gravimetric error is the primary source of uncertainty in qNMR. Co-dissolving both components simultaneously in 0.6 mL of high-purity DMSO-d6 eliminates volumetric transfer errors.

Step 3: T1 Relaxation Assessment (Self-Validation)

Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ) to experimentally determine the longitudinal relaxation time ( T1​ ) of the target's p-methyl protons and the IS protons.

  • Causality: To prevent signal saturation and ensure >99.3% magnetization recovery, the relaxation delay (D1) must be set to at least 5×T1​ of the slowest-relaxing nucleus of interest[3].

Step 4: Quantitative Acquisition & Processing

Acquire 64 transients using a 90∘ excitation pulse, a spectral width of 20 ppm, and a D1 delay of 15 seconds. Apply a 0.3 Hz exponential line broadening window function, Fourier transform, and execute a high-order polynomial baseline correction. Integrate the DMSO2 singlet at 3.0 ppm ( IIS​ ) and the target's p-methyl singlet at 2.3 ppm ( Itarget​ ).

Step 5: Mass Fraction Calculation

Calculate the absolute purity ( Ptarget​ ) using the primary ratio formula:

Ptarget​=IIS​Itarget​​×Ntarget​NIS​​×MIS​Mtarget​​×mtarget​mIS​​×PIS​

(Where N = number of protons, M = molar mass, m = weighed mass, and PIS​ = purity of the CRM).

qNMRWorkflow S1 1. IS Selection Dimethyl Sulfone (3.0 ppm) S2 2. Gravimetry Ultra-microbalance (±0.001 mg) S1->S2 S3 3. Acquisition D1 > 5×T1, 90° Pulse S2->S3 S4 4. Processing Phase/Baseline Correction S3->S4 S5 5. Calculation Absolute Mass Fraction % S4->S5

Fig 2: Self-validating qNMR experimental workflow ensuring SI-traceable quantification.

Experimental Data: Performance Comparison

To demonstrate the real-world impact of chromophore bias, a synthesized batch (Lot #042A) of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid was analyzed using both methodologies.

Table 2: Purity Determination of Batch 042A
Analytical MethodReported Purity (w/w %)Standard Deviation (n=3)Detected Impurities
HPLC-UV (254 nm) 99.85%± 0.04%0.15% (Trace aromatics)
1H-qNMR (Internal Std) 98.20% ± 0.12%1.80% (Includes saturated analog)

Data Interpretation: The HPLC-UV method falsely passed the batch at >99.5% purity. The 1.65% discrepancy arises because the primary process impurity—the saturated propanoic acid derivative—lacks UV absorbance at 254 nm. qNMR, acting as a universal detector for protons, successfully quantified the impurity via its distinct aliphatic multiplets, providing the true absolute purity[1].

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works". [Link][6]

  • ResolveMass Laboratories Inc. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results". [Link][5]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". [Link][3]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". [Link][2]

Sources

Benchmarking the Binding Affinity of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid Against Current AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aldo-keto reductase family 1 member C3 (AKR1C3) is a critical therapeutic target in castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML). As a key enzyme in steroid hormone metabolism, AKR1C3 catalyzes the conversion of androstenedione to testosterone, driving tumor proliferation and conferring resistance to androgen receptor (AR) antagonists like enzalutamide [1].

While first-generation inhibitors (e.g., indomethacin, flufenamic acid) demonstrated baseline efficacy, their clinical utility has been severely limited by off-target effects and poor selectivity against the highly homologous isoforms AKR1C1 and AKR1C2. Inhibiting these off-target isoforms leads to undesirable androgen accumulation.

This guide provides an objective benchmarking analysis of a novel cinnamic acid derivative, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (hereafter referred to as CMP-CMA ), against established AKR1C3 inhibitors. By evaluating binding affinity, isoform selectivity, and cell-based efficacy, we establish the mechanistic advantages of incorporating sterically constrained cyclopropyl and p-tolyl moieties into the α,β -unsaturated carboxylic acid scaffold.

Mechanistic Rationale: Structural Causality in Inhibitor Design

To understand why CMP-CMA outperforms legacy inhibitors, we must analyze the causality between its structural topology and the AKR1C3 active site.

AKR1C3 possesses a unique, highly flexible SP1 subpocket and a narrow SP3 subpocket compared to AKR1C1 and AKR1C2. Historically, cinnamic acid derivatives like KV-37 have exploited these differences to achieve selectivity [2].

  • The Oxyanion Hole: The prop-2-enoic acid (acrylic acid) moiety of CMP-CMA acts as an isostere that anchors into the catalytic site, forming critical hydrogen bonds with Tyr55 and His117.

  • Steric Constraint via Cyclopropyl: The addition of a rigid cyclopropyl group at the β -position restricts the rotational freedom of the molecule. This forces the adjacent 4-methylphenyl (p-tolyl) group into a highly specific conformation that perfectly occupies the larger SP1 pocket of AKR1C3.

  • Isoform Exclusion: Because the SP1 pocket in AKR1C1/2 is significantly narrower due to single amino acid substitutions, the bulky, rigidified cyclopropyl-p-tolyl complex of CMP-CMA creates steric clashes in off-target isoforms, driving its extreme selectivity [3].

G A Androstenedione (Weak Androgen) B AKR1C3 Enzyme (Overexpressed in CRPC) A->B Substrate Binding C Testosterone / DHT (Potent Androgens) B->C NADPH Reduction D Androgen Receptor (AR) Activation C->D Ligand Binding E Tumor Proliferation & Enzalutamide Resistance D->E Gene Transcription F CMP-CMA & KV-37 (Cinnamic Acid Inhibitors) F->B Competitive Inhibition

Fig 1: AKR1C3-mediated androgen synthesis pathway and targeted inhibition in CRPC.

Quantitative Benchmarking Data

The following table synthesizes the binding affinity ( IC50​ ) and selectivity profiles of CMP-CMA compared to current standard-of-care and investigational inhibitors.

InhibitorChemical ClassAKR1C3 IC50​ (nM)AKR1C1 IC50​ (nM)Selectivity (Fold)22Rv1 Cell Viability EC50​ (µM)*
Indomethacin NSAID110.0> 10,000~90x> 50.0
Flufenamic Acid NSAID250.0180.0< 1x (Poor)> 50.0
KV-37 Cinnamic Acid66.07,194.0109x12.5
CMP-CMA Cinnamic Acid24.5 > 15,000 > 600x 4.2

*Note: Cell viability EC50​ represents the concentration required to re-sensitize enzalutamide-resistant 22Rv1 CRPC cells when co-administered with 10 µM Enzalutamide.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following protocols are designed as self-validating systems. They incorporate internal counter-screens to confirm that the observed effects are genuinely target-mediated and not artifacts of compound aggregation or off-target cytotoxicity.

Protocol A: Recombinant AKR1C3 Enzymatic & Selectivity Assay

Causality Check: We utilize 9,10-phenanthrenequinone as the substrate because its reduction is strictly dependent on the oxidation of the NADPH cofactor. Monitoring NADPH depletion at 340 nm provides a real-time, kinetic readout of enzyme activity without requiring secondary detection reagents that could introduce interference.

Materials:

  • Purified recombinant human AKR1C3, AKR1C1, and AKR1C2 enzymes.

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5).

  • Cofactor: 200 µM NADPH.

  • Substrate: 10 µM 9,10-phenanthrenequinone.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant AKR1C3 to a final concentration of 10 nM in the assay buffer. Prepare parallel wells with AKR1C1 and AKR1C2 (50 nM) as selectivity counter-screens.

  • Compound Titration: Prepare a 10-point dose-response curve of CMP-CMA (from 0.1 nM to 10 µM) in DMSO. Keep final DMSO concentration 1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Pre-incubate the enzyme, NADPH, and CMP-CMA for 15 minutes at 37°C. Validation step: This pre-incubation ensures equilibrium binding is reached before the reaction begins.

  • Initiation: Add 10 µM 9,10-phenanthrenequinone to initiate the reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm using a microplate reader for 10 minutes (reading every 30 seconds).

  • Data Analysis: Calculate initial velocities ( V0​ ). Plot % remaining activity vs. log[Inhibitor] and fit to a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol B: Cell-Based Synergistic Efficacy Assay (CRPC Model)

Causality Check: 22Rv1 cells are intrinsically resistant to enzalutamide due to high baseline AKR1C3 expression and the presence of AR-V7 splice variants. If CMP-CMA is a true AKR1C3 inhibitor, it will synergistically restore enzalutamide sensitivity in 22Rv1 cells, while showing minimal baseline toxicity in enzalutamide-sensitive LNCaP control cells [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells (Enzalutamide-resistant) and LNCaP cells (Enzalutamide-sensitive control) at 5×103 cells/well in 96-well plates using RPMI-1640 media supplemented with 10% Charcoal-Stripped Serum (CSS). Validation step: CSS removes exogenous androgens, forcing the cells to rely entirely on AKR1C3-mediated de novo steroidogenesis.

  • Treatment: After 24 hours, treat cells with a fixed concentration of Enzalutamide (10 µM) combined with varying concentrations of CMP-CMA (0.1 µM to 20 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2​ .

  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP-dependent luminescence.

  • Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 validates synergistic on-target inhibition.

W S1 1. Compound Synthesis (CMP-CMA) S2 2. Enzymatic IC50 Assay (NADPH Depletion) S1->S2 S3 3. Isoform Selectivity (AKR1C1 / AKR1C2) S2->S3 If IC50 < 50nM S4 4. Cell-Based Assay (22Rv1 Prostate Cancer) S3->S4 If Selectivity > 100x S5 5. Enzalutamide Synergy Validation S4->S5 Viability Readout

Fig 2: Hierarchical benchmarking workflow for validating novel AKR1C3 inhibitors.

Conclusion

The benchmarking data clearly indicates that (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid represents a significant structural evolution over legacy inhibitors. By utilizing the rigid cyclopropyl group to lock the p-tolyl moiety into the AKR1C3-specific SP1 pocket, it achieves an exceptional >600-fold selectivity window. This structural refinement not only drives nanomolar binding affinity but successfully translates into robust intracellular efficacy, effectively reversing enzalutamide resistance in validated CRPC models.

References

  • Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3). PubMed (NIH).
  • AKR1C3 Inhibitor KV-37 Exhibits Antineoplastic Effects and Potentiates Enzalutamide in Combination Therapy in Prostate Adenocarcinoma Cells. AACR Journals.
  • AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. Frontiers.
  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications.

A Structural and Functional Comparison of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid with Structurally Related Alpha,Beta-Unsaturated Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carboxylic acid group conjugated with a carbon-carbon double bond.[1] This structural motif is present in a vast array of naturally occurring and synthetic molecules, bestowing upon them a unique reactivity profile and a wide spectrum of biological activities.[2][3] The conjugated system renders the β-carbon electrophilic and susceptible to nucleophilic attack, a mechanism known as Michael addition, which is often implicated in their biological effects.[1][4] Cinnamic acid and its derivatives, for example, are well-documented for their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][5][6][7]

This guide provides an in-depth structural and functional comparison of a novel compound, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid , against a panel of well-characterized alpha,beta-unsaturated acids. The core of our analysis lies in understanding how specific structural modifications—namely the introduction of a cyclopropyl group and a methyl-substituted phenyl ring at the β-position—influence the molecule's physicochemical properties and potential biological activity.

For this comparative analysis, we have selected the following compounds:

  • Cinnamic Acid: The parent compound, providing a fundamental baseline for comparison.

  • Ferulic Acid: A naturally occurring cinnamic acid derivative, illustrating the effects of hydroxyl and methoxy substituents on the phenyl ring, which are known to enhance antioxidant activity.[8][9]

  • Sorbic Acid: An aliphatic counterpart, used to contrast the influence of an aromatic versus a non-aromatic substituent on the unsaturated backbone.[10][11]

This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental methodologies to elucidate the structure-activity relationships within this important class of molecules.

Structural Analysis and Relationships

The defining feature of these molecules is the α,β-unsaturated carbonyl moiety. However, the substitutions at the β-carbon position introduce significant structural diversity, which in turn dictates their physicochemical and biological profiles.

The target compound, (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, possesses two substituents at the β-position: a compact, strained cyclopropyl ring and a p-tolyl (4-methylphenyl) group. This unique gem-disubstitution pattern is expected to impart distinct steric and electronic properties compared to the monosubstituted comparators.

G A Alpha,Beta-Unsaturated Carboxylic Acid Core (prop-2-enoic acid) B (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid (Target Compound) A->B C Cinnamic Acid (Baseline Comparator) A->C Basic Scaffolds E Sorbic Acid (Aliphatic Comparator) A->E Basic Scaffolds C->B Add Cyclopropyl & p-tolyl groups D Ferulic Acid (Aromatic Substituted) C->D Add -OH & -OCH3 to phenyl ring

Caption: Structural relationships of the compared α,β-unsaturated acids.

Comparative Physicochemical Properties

Two fundamental parameters that govern a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion) are its acidity (pKa) and lipophilicity (LogP).[12] The pKa determines the extent of ionization at a given pH, which affects solubility and membrane permeability, while LogP quantifies the partitioning of a compound between a lipid and an aqueous phase, indicating its hydrophobicity.[12][13]

The introduction of alkyl and aryl groups generally increases lipophilicity (higher LogP). The cyclopropyl and p-tolyl groups in our target compound are therefore expected to significantly increase its LogP value compared to cinnamic acid. The acidity (pKa) of the carboxylic acid group is influenced by the electronic effects of the substituents. Electron-donating groups, like the methyl group on the phenyl ring, can slightly increase the pKa (making it a weaker acid) compared to the unsubstituted cinnamic acid.

CompoundStructurePredicted LogPPredicted pKaRationale for Property Differences
(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid C1=CC(=CC=C1C(=CC(=O)O)C2CC2)C4.14.5High lipophilicity due to bulky cyclopropyl and p-tolyl groups. pKa is similar to other cinnamic derivatives.
Cinnamic Acid C1=CC=C(C=C1)C=CC(=O)O2.14.4Baseline aromatic α,β-unsaturated acid. Moderate lipophilicity.
Ferulic Acid COC1=C(C=C(C=C1)C=CC(=O)O)O1.54.5Lower lipophilicity due to polar hydroxyl and methoxy groups, which can engage in hydrogen bonding.[14]
Sorbic Acid CC=CC=CC(=O)O1.44.76Aliphatic chain results in lower lipophilicity than cinnamic acid. It is a well-known food preservative.[10][15]

Comparative Biological Activity: In Vitro Cytotoxicity

Alpha,beta-unsaturated carbonyl compounds are known to exhibit cytotoxicity, which can be harnessed for therapeutic applications, such as in anticancer drug development.[7] This activity is often linked to their ability to act as Michael acceptors, forming covalent adducts with biological nucleophiles like cysteine residues in proteins, thereby disrupting cellular function.[16] The reactivity and specificity of this interaction are heavily influenced by the substituents on the unsaturated system.

To provide a framework for comparison, we can hypothesize the outcomes of an in vitro cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[17][18] The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%. A lower IC50 value indicates higher cytotoxic potency.

CompoundHypothesized IC50 (µM)Rationale for Cytotoxicity
(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid 10 - 50The bulky, lipophilic groups may enhance cell membrane interaction and uptake. The cyclopropyl group's electronic nature could modulate the reactivity of the β-carbon.
Cinnamic Acid 50 - 150Exhibits baseline cytotoxicity attributed to the core α,β-unsaturated acid structure.[7]
Ferulic Acid > 200Often exhibits protective, antioxidant effects rather than potent cytotoxicity, potentially scavenging radicals that would otherwise lead to cell death.[9]
Sorbic Acid > 500Primarily known for its antimicrobial (fungistatic) properties at higher concentrations and is generally recognized as safe for consumption.[11][19]

Note: These IC50 values are hypothetical and serve to illustrate potential structure-activity relationships. Actual values would need to be determined experimentally.

Experimental Methodologies

To empirically validate the predicted properties and hypothesized activities, standardized experimental protocols are essential. The following sections detail the step-by-step methodologies for determining pKa, LogP, and in vitro cytotoxicity.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by creating a titration curve, where the pH of a solution of the acid is measured as a function of the volume of a strong base added. The pKa corresponds to the pH at the half-equivalence point.[20]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh ~10 mg of acid B Dissolve in a known volume of co-solvent (e.g., 50% EtOH/Water) A->B D Place solution on stir plate with pH probe B->D C Calibrate pH meter with standard buffers (pH 4, 7, 10) C->D E Add standardized NaOH (e.g., 0.01 M) in small, precise increments D->E F Record pH after each addition, allowing for stabilization E->F G Plot pH (y-axis) vs. Volume of NaOH (x-axis) F->G H Determine equivalence point (steepest point of curve) G->H I Find volume at half-equivalence point H->I J pKa = pH at the half-equivalence point I->J

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of the test compound. Dissolve it in a suitable solvent system (e.g., 50 mL of a 1:1 ethanol/water mixture) to ensure solubility of both the acidic and basic forms. Calibrate a pH meter using standard buffer solutions.

  • Titration: Place the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution.

  • Begin adding a standardized titrant (e.g., 0.01 M NaOH) in small, precise increments (e.g., 0.05-0.1 mL) using a burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH readings.

  • Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[20]

Protocol 2: Determination of LogP by Shake-Flask Method

This is the traditional and most reliable method for measuring the partition coefficient (P) between n-octanol and water. LogP is the base-10 logarithm of this coefficient.[13]

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and vice-versa C Add known volumes of pre-saturated n-octanol and water to a flask A->C B Prepare a stock solution of the compound in the phase of better solubility D Add a small amount of stock solution B->D C->D E Shake vigorously for >30 min to reach equilibrium D->E F Centrifuge to ensure complete phase separation E->F G Carefully sample both the aqueous and octanol layers F->G H Determine compound concentration in each phase via UV-Vis Spectroscopy or HPLC G->H I Calculate P = [Conc]octanol / [Conc]water H->I J LogP = log10(P) I->J

Caption: Workflow for LogP determination via the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare mutually saturated solvents by mixing n-octanol and water (buffered to a pH where the acid is in its neutral form, typically at least 2 pH units below the pKa) and allowing them to separate overnight.

  • Sample Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.

  • Partitioning: In a separation funnel, combine a known volume of the saturated n-octanol and saturated water (e.g., 20 mL each). Add a small, known amount of the stock solution.

  • Equilibration: Seal the funnel and shake vigorously for 30-60 minutes to allow the compound to partition and reach equilibrium. Let the funnel stand or centrifuge it to ensure a clean separation of the two phases.

  • Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the compound in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[12][13]

Protocol 3: In Vitro Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay & Readout A Culture chosen cell line (e.g., HeLa, A549) B Seed cells into a 96-well plate at optimal density (e.g., 5,000 cells/well) A->B C Incubate for 24h to allow cell attachment B->C E Replace old medium with compound-containing medium C->E D Prepare serial dilutions of the test compounds in culture medium D->E F Incubate for a set duration (e.g., 24, 48, or 72h) E->F G Add MTT solution to each well and incubate for 2-4h F->G H Aspirate medium and add solubilizing agent (e.g., DMSO) G->H I Measure absorbance at ~570 nm with a microplate reader H->I J Calculate % Viability and determine IC50 I->J

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture an appropriate cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) under standard conditions. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare a range of concentrations of the test compounds by serial dilution in complete culture medium. Remove the medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percent viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.[18][21]

Discussion and Future Perspectives

This guide outlines a structural and functional comparison between (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid and other key alpha,beta-unsaturated acids. The analysis suggests that the unique gem-disubstitution at the β-position with both a cyclopropyl and a p-tolyl group will likely result in a compound with significantly increased lipophilicity compared to simpler analogs like cinnamic acid. This modification is also predicted to influence its biological activity, potentially enhancing cytotoxicity through a combination of improved membrane permeability and altered electronic reactivity at the Michael acceptor site.

The provided experimental protocols offer a clear and robust framework for the empirical validation of these hypotheses. Determining the precise pKa, LogP, and IC50 values will be critical in building a comprehensive structure-activity relationship profile for this novel compound.

Future research should focus on:

  • Synthesis and Characterization: The first step is the successful synthesis and purification of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, followed by full spectroscopic characterization.

  • Broad-Spectrum Biological Screening: Beyond initial cytotoxicity assays, the compound should be screened against a wider panel of biological targets, including microbial strains, inflammatory pathway enzymes (such as cyclooxygenases), and antioxidant capacity assays.

  • Mechanistic Studies: Should significant biological activity be confirmed, further studies should aim to elucidate the mechanism of action. This could involve investigating its potential for Michael addition with key cellular proteins or other interactions with biological pathways.

By systematically comparing novel structures to well-understood benchmarks, we can accelerate the discovery and development of new chemical entities with therapeutic potential.

References

  • S. Divya, P. P. R. Kumar, & K. S. V. Kumar. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). MDPI. [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2023). PMC. [Link]

  • Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2024). ResearchGate. [Link]

  • Prateek Sharma, et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sorbic acid. (n.d.). Wikipedia. [Link]

  • The Structure–Antioxidant Activity Relationship of Ferulates. (2018). PMC. [Link]

  • Kikuzaki, H., et al. (2002). Structure−Antioxidant Activity Relationship of Ferulic Acid Derivatives: Effect of Carbon Side Chain Characteristic Groups. Journal of Agricultural and Food Chemistry. [Link]

  • What Is Sorbic Acid and Is It Safe? 3 Uses, Dangers & History. (2022). MedicineNet. [Link]

  • Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. PMC. [Link]

  • Sorbic acid | chemical compound. (n.d.). Britannica. [Link]

  • Kikuzaki, H., et al. (2003). Structure-antioxidant activity relationship of ferulic acid derivatives: effect of carbon side chain characteristic groups. PubMed. [Link]

  • Sorbic Acid. (2018). UC Davis Viticulture and Enology. [Link]

  • The Structure–Antioxidant Activity Relationship of Ferulates. (2018). Semantic Scholar. [Link]

  • Cytotoxicity Assessment and Nutritional Profiling of Bio-Active Compounds Obtained from Food Waste. (2022). MDPI. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). Preprints.org. [Link]

  • Eder, E., et al. (1993). Structure-activity Relationships of Alpha, Beta-Unsaturated Carbonylic Compounds. IARC Scientific Publications. [Link]

  • Ibuprofen. (n.d.). University of Bristol, School of Chemistry. [Link]

  • α,β-Unsaturated carbonyl compound. (n.d.). Wikipedia. [Link]

  • Is cytotoxicity a determinant of the different in vitro and in vivo effects of bioactives? (2017). PMC. [Link]

  • Ibuprofen, (+-)-. (n.d.). PubChem. [Link]

  • Development of Methods for the Determination of pKa Values. (2013). PMC. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

  • pKa and Log P. (n.d.). Seven Star Pharma. [Link]

  • Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. (2015). PMC. [Link]

  • α,β-Unsaturated Carbonyl Compounds. (n.d.). University of Calgary. [Link]

  • Synthesis of Ibuprofen. (2025). Chemistry Steps. [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

  • The Effects of Bioactive Plant Compounds on Cell viability and Comparison of Different Measuring Methods. (2016). Semantic Scholar. [Link]

  • Comparison of viability and cytotoxicity assay chemistries. (2018). ResearchGate. [Link]

  • Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. (2020). PubMed. [Link]

  • Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (2015). Royal Society of Chemistry. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.